1-Bromo-1-methylcyclopropane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-1-methylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-4(5)2-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNMAPJTGKYTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564805 | |
| Record name | 1-Bromo-1-methylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50915-27-0 | |
| Record name | 1-Bromo-1-methylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-1-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-methylcyclopropane is a colorless, volatile liquid with a characteristic odor, holding significant interest for the scientific community, particularly in the realms of organic synthesis and drug development.[1] Its unique structural motif, a strained cyclopropane (B1198618) ring bearing a tertiary bromine atom, imparts distinct reactivity that makes it a valuable building block for the introduction of the methylcyclopropyl group into more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and characteristic reactivity, supported by detailed experimental protocols and mechanistic visualizations.
Chemical and Physical Properties
This compound is a flammable and irritant compound, requiring careful handling in a well-ventilated fume hood.[2] It exhibits limited solubility in water but is miscible with common organic solvents.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₇Br | [2] |
| Molecular Weight | 135.00 g/mol | [2] |
| Boiling Point | 77.2-78.0 °C (at 740 Torr) | [1] |
| Density (Predicted) | 1.569 ± 0.06 g/cm³ | [1] |
| Appearance | Colorless liquid | [3] |
| Odor | Characteristic | [3] |
| Solubility in Water | Limited | [3] |
Spectroscopic Data
The structural features of this compound are well-defined by various spectroscopic techniques.
Table 2: Spectroscopic Data of this compound
| Technique | Data | Source |
| ¹H NMR | Data for the structurally similar (bromomethyl)cyclopropane (B137280) shows characteristic peaks for the cyclopropyl (B3062369) protons and the methylene (B1212753) protons adjacent to the bromine. For this compound, one would expect signals for the methyl protons and the diastereotopic methylene protons of the cyclopropane ring. | [4] |
| ¹³C NMR | Expected signals include a quaternary carbon attached to bromine, a methyl carbon, and a methylene carbon of the cyclopropane ring. | [5] |
| Infrared (IR) | The IR spectrum of the related 1-bromo-2-methylpropane (B43306) shows characteristic C-H stretching vibrations around 2845-2975 cm⁻¹ and a C-Br stretching vibration in the fingerprint region. Similar absorptions are expected for this compound. | [6] |
| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom to form a stable tertiary cyclopropylmethyl cation. | [7] |
Experimental Protocols
Synthesis of this compound via a Hunsdiecker-type Reaction
A plausible and commonly employed method for the synthesis of alkyl bromides from carboxylic acids is the Hunsdiecker reaction or a variation thereof. The following is a detailed protocol adapted from the synthesis of bromocyclopropane.[8]
Materials:
-
1-Methylcyclopropanecarboxylic acid
-
Red mercuric oxide (HgO)
-
Bromine (Br₂)
-
Tetrachloroethane (C₂H₂Cl₄)
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, a suspension of red mercuric oxide (0.11 mol) in freshly distilled tetrachloroethane (60 mL) is prepared.
-
A solution of 1-methylcyclopropanecarboxylic acid (0.20 mol) and bromine (0.20 mol) in tetrachloroethane (50 mL) is added dropwise to the stirred suspension over 45 minutes. The flask is maintained in a water bath at 30-35 °C.
-
After the addition is complete, the mixture is stirred until the evolution of carbon dioxide ceases.
-
The reaction mixture is filtered to remove mercuric bromide.
-
The filtrate is washed with a 5% sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution and then water.
-
The organic layer is dried over anhydrous calcium chloride.
-
The product, this compound, is purified by distillation.
Workflow for Hunsdiecker-type Synthesis:
Caption: Workflow for the synthesis of this compound.
Reactivity and Reaction Mechanisms
As a tertiary alkyl halide, this compound is prone to undergo both nucleophilic substitution (Sₙ1) and elimination (E2) reactions, depending on the reaction conditions.
Nucleophilic Substitution (Sₙ1)
In the presence of a weak nucleophile and a polar protic solvent (e.g., aqueous sodium hydroxide), this compound is expected to undergo a unimolecular nucleophilic substitution (Sₙ1) reaction. The strained cyclopropane ring can stabilize the resulting tertiary carbocation.
Reaction with Sodium Hydroxide (B78521):
The reaction proceeds through a two-step mechanism:
-
Formation of a carbocation: The carbon-bromine bond breaks heterolytically to form a stable tertiary carbocation and a bromide ion. This is the rate-determining step.
-
Nucleophilic attack: The hydroxide ion acts as a nucleophile and attacks the carbocation to form the final product, 1-methylcyclopropanol.
Caption: Sₙ1 reaction mechanism of this compound.
Elimination (E2)
With a strong, sterically hindered base such as potassium tert-butoxide in a non-polar solvent, this compound will likely undergo a bimolecular elimination (E2) reaction to form methylenecyclopropane. The bulky base preferentially abstracts a proton from the methyl group due to less steric hindrance.
Reaction with Potassium tert-Butoxide:
This is a concerted, one-step mechanism where the base abstracts a proton from the methyl group, the C-H bond breaks, a double bond forms between the methyl carbon and the cyclopropane ring, and the bromide ion leaves simultaneously.
Caption: E2 elimination reaction of this compound.
Grignard Reagent Formation and Reaction
This compound can be used to prepare the corresponding Grignard reagent, 1-methylcyclopropylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a potent nucleophile and can react with various electrophiles, such as carbonyl compounds.
Reaction with Acetone (B3395972):
The Grignard reagent adds to the carbonyl carbon of acetone in a nucleophilic addition reaction. Subsequent acidic workup yields 2-(1-methylcyclopropyl)propan-2-ol.
Logical Flow of Grignard Reaction:
Caption: Logical flow of Grignard reagent formation and subsequent reaction.
Conclusion
This compound is a versatile reagent in organic chemistry. Its distinct chemical properties, governed by the presence of a strained three-membered ring and a tertiary bromide, allow for its participation in a range of important synthetic transformations. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is crucial for its effective application in research and development, particularly in the synthesis of novel pharmaceutical compounds. The experimental protocols and mechanistic pathways detailed in this guide provide a solid foundation for scientists working with this valuable chemical intermediate.
References
- 1. This compound | 50915-27-0 [m.chemicalbook.com]
- 2. This compound | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. (Bromomethyl)cyclopropane(7051-34-5) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Bromo-2-methylcyclopropane | C4H7Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to 1-Bromo-1-methylcyclopropane (CAS: 50915-27-0) for Chemical Research and Development
Introduction
1-Bromo-1-methylcyclopropane is a halogenated hydrocarbon featuring a strained three-membered cyclopropane (B1198618) ring substituted with both a bromine atom and a methyl group at the same carbon. This unique structural arrangement makes it a valuable intermediate in organic synthesis. The high ring strain of the cyclopropane moiety and the reactivity of the tertiary carbon-bromine bond allow for a diverse range of chemical transformations.
In the fields of medicinal chemistry and drug development, the 1-methylcyclopropyl group is a desirable motif. Its incorporation into molecular scaffolds can enhance metabolic stability, improve lipophilicity, and provide a three-dimensional architecture that can lead to favorable interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for this compound, intended for researchers and professionals in chemical and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor.[1] It has limited solubility in water but serves as a versatile building block in various organic solvents.[1] While specific, experimentally determined values for boiling point and density are not consistently reported in publicly available literature, its key identifiers and computed properties are well-documented.
Table 2.1: Identifiers and General Properties
| Property | Value | Source(s) |
| CAS Number | 50915-27-0 | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Bromo-methyl-cyclopropane, Cyclopropane, 1-bromo-1-methyl- | [3] |
| Molecular Formula | C₄H₇Br | [1][2][3] |
| Molecular Weight | 135.00 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Odor | Distinctive | [1] |
Table 2.2: Physicochemical Data
| Property | Value | Source(s) |
| Boiling Point | Data not available in cited literature | |
| Density | Data not available in cited literature | |
| Solubility | Limited solubility in water | [1] |
Synthesis and Manufacturing
The synthesis of this compound is not widely detailed in standard literature. However, a plausible and common method for creating such tertiary bromides on a cyclopropane ring is through the Hunsdiecker reaction or a variation thereof, starting from the corresponding carboxylic acid. The following is a representative protocol adapted from the well-established synthesis of bromocyclopropane.[4]
Experimental Protocol 3.1: Representative Synthesis via Modified Hunsdiecker Reaction
This protocol describes a potential synthesis starting from 1-methylcyclopropanecarboxylic acid.
-
Objective: To synthesize this compound from 1-methylcyclopropanecarboxylic acid.
-
Reagents:
-
1-methylcyclopropanecarboxylic acid
-
Red mercuric oxide (HgO)
-
Bromine (Br₂)
-
Tetrachloroethane (solvent)
-
Anhydrous calcium chloride (drying agent)
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, a suspension of red mercuric oxide (1.1 equivalents) in dry tetrachloroethane is prepared.
-
A solution of 1-methylcyclopropanecarboxylic acid (2.0 equivalents) and bromine (2.0 equivalents) in tetrachloroethane is added dropwise to the stirred suspension. The reaction is mildly exothermic and the temperature should be maintained at 30–35 °C using a water bath.
-
After the addition is complete, the mixture is stirred until the evolution of carbon dioxide ceases.
-
The reaction mixture is cooled, and the precipitated mercuric bromide is removed by filtration.
-
The filtrate is washed with a suitable quenching agent (e.g., dilute sodium thiosulfate (B1220275) solution) to remove any excess bromine, followed by a water wash.
-
The organic layer is dried over anhydrous calcium chloride.
-
The product, this compound, is isolated from the solvent by fractional distillation.
-
-
Safety Note: This reaction involves highly toxic mercury salts and corrosive bromine. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
An In-depth Technical Guide to the Physical Properties of 1-Bromo-1-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-methylcyclopropane is a halogenated hydrocarbon with the chemical formula C₄H₇Br. As a member of the cyclopropane (B1198618) family, it possesses a strained three-membered ring, which imparts unique reactivity and conformational properties. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its spectral data. This information is crucial for its application in organic synthesis and as a potential building block in the development of novel therapeutic agents.
Physical Properties
Quantitative data for the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available computed and general physical properties. It is important to note that experimentally determined values may vary.
| Property | Value | Source |
| Molecular Formula | C₄H₇Br | [1][2] |
| Molecular Weight | 135.00 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Distinctive | [1] |
| Boiling Point | Not experimentally determined | |
| Melting Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Refractive Index | Not experimentally determined | |
| XLogP3-AA | 1.7 | [2] |
Experimental Protocols
Synthesis of this compound
Materials:
-
1-methylcyclopropanecarboxylic acid
-
Red mercuric oxide (HgO)
-
Liquid bromine (Br₂)
-
1,1,2,2-tetrachloroethane (B165197) (solvent)
-
Anhydrous calcium chloride (drying agent)
-
Ice
-
Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser, distillation apparatus)
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, place red mercuric oxide and freshly distilled 1,1,2,2-tetrachloroethane.
-
Addition of Reactants: A solution of bromine and 1-methylcyclopropanecarboxylic acid in 1,1,2,2-tetrachloroethane is added dropwise to the stirred suspension of mercuric oxide. The reaction is mildly exothermic and should be controlled with a water bath.
-
Reaction Monitoring: Stir the mixture until the evolution of carbon dioxide ceases.
-
Work-up: Cool the reaction mixture in an ice bath and filter to remove the mercuric bromide precipitate. Wash the filter cake with additional 1,1,2,2-tetrachloroethane.
-
Drying: Dry the combined filtrates over anhydrous calcium chloride.
-
Purification: Decant the dried solution and purify by fractional distillation. The fraction corresponding to this compound would be collected. The exact boiling point is not reported and would need to be determined experimentally.
Measurement of Physical Properties
The following are general experimental protocols for the determination of key physical properties of a liquid haloalkane like this compound.
Boiling Point Determination (Distillation Method):
-
Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place a small volume of the purified this compound and a boiling chip in the distillation flask.
-
Heat the flask gently.
-
Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point.
Density Determination (Pycnometer Method):
-
Clean and dry a pycnometer of a known volume.
-
Weigh the empty, dry pycnometer.
-
Fill the pycnometer with distilled water and weigh it to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume.
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound and weigh it.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
Refractive Index Determination (Abbe Refractometer):
-
Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of this compound on the prism of the refractometer.
-
Close the prism and allow the sample to equilibrate to the instrument's temperature (usually 20°C or 25°C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index directly from the instrument's scale.
Spectral Data
Detailed, experimentally obtained spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the known behavior of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons and the cyclopropyl (B3062369) protons. The methyl group would likely appear as a singlet. The four cyclopropyl protons would exhibit complex splitting patterns due to geminal and cis/trans coupling, appearing as multiplets.
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals: one for the methyl carbon, one for the quaternary carbon attached to the bromine, and one for the two equivalent methylene (B1212753) carbons of the cyclopropane ring.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-H stretching vibrations of the methyl and cyclopropyl groups in the region of 2850-3000 cm⁻¹.
-
C-H bending vibrations of the methyl and methylene groups around 1450 cm⁻¹ and 1380 cm⁻¹.
-
The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.[4]
Mass Spectrometry (MS):
The mass spectrum of this compound would show a molecular ion peak (M⁺).[5] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.[6] Common fragmentation patterns for bromoalkanes involve the loss of the bromine atom to form a carbocation.[7]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This compound is a valuable compound for synthetic chemistry, though a comprehensive experimental characterization of its physical properties is not yet available in the public domain. This guide has summarized the existing computed data, provided adaptable experimental protocols for its synthesis and the measurement of its key physical properties, and outlined its expected spectral characteristics. For researchers and drug development professionals, this information serves as a foundational resource for the safe handling, synthesis, and application of this versatile chemical intermediate. Further experimental investigation is warranted to definitively establish its physical constants.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. youtube.com [youtube.com]
An In-Depth Technical Guide to the Molecular Structure of 1-Bromo-1-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-methylcyclopropane is a halogenated hydrocarbon featuring a strained three-membered cyclopropane (B1198618) ring. This unique structural motif imparts distinct chemical properties, making it a valuable building block in organic synthesis and a point of interest in medicinal chemistry. The presence of the bromine atom at a tertiary carbon center on the cyclopropane ring influences its reactivity, making it a useful intermediate for the introduction of the 1-methylcyclopropyl group into larger molecules. This guide provides a comprehensive overview of the molecular structure, key physicochemical and spectroscopic data, a detailed synthesis protocol, and an illustrative reaction workflow for this compound.
Molecular Structure and Properties
This compound is a colorless liquid with a characteristic odor.[1] Its fundamental structure consists of a cyclopropane ring with a methyl group and a bromine atom attached to the same carbon atom.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for computational modeling.
| Property | Value | Source |
| Molecular Formula | C₄H₇Br | PubChem[2] |
| Molecular Weight | 135.00 g/mol | PubChem[2] |
| CAS Number | 50915-27-0 | PubChem[2] |
| Appearance | Colorless liquid | Guidechem[1] |
| Odor | Characteristic | Guidechem[1] |
| XLogP3-AA | 1.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 133.97311 Da | PubChem[2] |
| Monoisotopic Mass | 133.97311 Da | PubChem[2] |
| Topological Polar Surface Area | 0 Ų | PubChem[2] |
| Heavy Atom Count | 5 | PubChem[2] |
| Complexity | 45.6 | PubChem[2] |
Molecular Geometry
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, tabulated set of experimental ¹H and ¹³C NMR data with chemical shifts and coupling constants was not found in the public domain literature, the expected spectral features can be predicted based on the molecular structure.
-
¹H NMR: The spectrum is expected to show two sets of signals for the diastereotopic methylene (B1212753) protons on the cyclopropane ring and a singlet for the methyl protons. The cyclopropyl (B3062369) protons would likely appear as complex multiplets in the upfield region, characteristic of strained ring systems. The methyl protons would appear as a singlet, likely deshielded by the adjacent bromine atom.
-
¹³C NMR: The spectrum would be expected to show three distinct signals: one for the quaternary carbon attached to the bromine and methyl group, one for the two equivalent methylene carbons of the cyclopropane ring, and one for the methyl carbon.
Mass Spectrometry (MS)
The mass spectrum of this compound provides a characteristic fragmentation pattern that is invaluable for its identification. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in distinctive isotopic patterns for bromine-containing fragments.
Key Fragmentation Peaks (m/z):
| m/z | Proposed Fragment | Notes |
| 136/134 | [C₄H₇Br]⁺ | Molecular ion (M⁺) peak, showing the characteristic M and M+2 isotopic pattern for bromine. |
| 55 | [C₄H₇]⁺ | Loss of the bromine radical from the molecular ion, corresponding to the 1-methylcyclopropyl cation. This is often the base peak. |
Experimental Protocols
Synthesis of this compound via Hunsdiecker Reaction
Starting Material: 1-Methylcyclopropanecarboxylic acid.
Reagents:
-
Silver(I) oxide (Ag₂O) or another suitable silver salt precursor.
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous.
Procedure:
-
Preparation of Silver 1-methylcyclopropanecarboxylate:
-
Dissolve 1-methylcyclopropanecarboxylic acid in an appropriate solvent (e.g., water or ethanol).
-
Add a stoichiometric amount of silver(I) oxide and stir the mixture, typically at room temperature, until the reaction is complete. The silver salt will precipitate out of the solution.
-
Filter the silver 1-methylcyclopropanecarboxylate, wash it with water and then acetone, and dry it thoroughly under vacuum.
-
-
Hunsdiecker Reaction:
-
Suspend the dry silver 1-methylcyclopropanecarboxylate in anhydrous carbon tetrachloride in a reaction flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add a solution of bromine in carbon tetrachloride to the stirred suspension. The reaction is often initiated by gentle heating or photochemical means.
-
The reaction mixture is typically refluxed until the evolution of carbon dioxide ceases and the color of bromine disappears.
-
After cooling, the precipitated silver bromide is removed by filtration.
-
The filtrate, containing the desired this compound, is then carefully distilled to isolate the pure product.
-
Safety Precautions: Bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Carbon tetrachloride is a hazardous solvent and should also be handled with care.
Reaction Workflow: Grignard Reagent Formation
This compound can be used to prepare the corresponding Grignard reagent, 1-methylcyclopropylmagnesium bromide. This is a valuable synthetic intermediate for the formation of new carbon-carbon bonds.[9][10][11]
Caption: Workflow for the formation of 1-methylcyclopropylmagnesium bromide.
Molecular Structure Diagram
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NEET UG : Hunsdiecker Reaction [unacademy.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 1-Bromo-1-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic route to 1-bromo-1-methylcyclopropane, a valuable building block in organic synthesis and drug discovery. Due to the limited availability of direct, published experimental procedures for this specific molecule, this guide presents a robust, proposed synthesis based on the well-established Cristol-Firth modification of the Hunsdiecker reaction. This method has been successfully applied to the synthesis of the closely related compound, bromocyclopropane (B120050), and is adapted here for the preparation of this compound from 1-methylcyclopropanecarboxylic acid.
Proposed Synthetic Pathway: Modified Hunsdiecker Reaction
The recommended approach for the synthesis of this compound is the brominative decarboxylation of 1-methylcyclopropanecarboxylic acid. This reaction, a variation of the Hunsdiecker reaction, utilizes mercuric oxide and bromine to facilitate the transformation. The reaction proceeds through a radical mechanism, offering a reliable method for the preparation of the target compound.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the established procedure for the synthesis of bromocyclopropane and is expected to yield this compound.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Stirrer (magnetic or mechanical)
-
Heating mantle or water bath
-
Ice bath
-
Distillation apparatus
-
1-Methylcyclopropanecarboxylic acid
-
Red mercuric oxide (HgO)
-
Bromine (Br₂)
-
Anhydrous carbon tetrachloride (CCl₄) or a suitable non-polar solvent
-
Calcium chloride (CaCl₂) for drying
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, a suspension of red mercuric oxide in the chosen solvent is prepared.
-
Addition of Reactants: A solution of 1-methylcyclopropanecarboxylic acid and bromine in the same solvent is added dropwise to the stirred suspension of mercuric oxide. The reaction is exothermic and the temperature should be controlled using a water bath.
-
Reaction Progression: The reaction mixture is stirred until the evolution of carbon dioxide ceases.
-
Work-up: The reaction mixture is cooled in an ice bath and filtered to remove the mercuric bromide precipitate.
-
Purification: The filtrate is washed, dried over a suitable drying agent like calcium chloride, and then purified by distillation to isolate the this compound.
Caption: A streamlined workflow for the synthesis of this compound.
Quantitative Data
The following table outlines the suggested stoichiometry and expected yield based on analogous reactions. Researchers should optimize these parameters for their specific experimental setup.
| Parameter | Value | Notes |
| Reactants | ||
| 1-Methylcyclopropanecarboxylic Acid | 1.0 equivalent | Starting material. |
| Red Mercuric Oxide (HgO) | ~0.55 equivalents | Molar ratio relative to the carboxylic acid. |
| Bromine (Br₂) | ~1.0 equivalent | Molar ratio relative to the carboxylic acid. |
| Solvent | ||
| Carbon Tetrachloride (CCl₄) | Sufficient to dissolve reactants | A non-polar, anhydrous solvent is crucial for the reaction's success. |
| Reaction Conditions | ||
| Temperature | 30-35 °C (during addition) | The reaction is exothermic and requires cooling to maintain control. |
| Reaction Time | Until CO₂ evolution ceases | This indicates the completion of the decarboxylation step. |
| Expected Yield | 40-60% | This is an estimated yield based on the synthesis of similar compounds via this method.[1] |
Safety Considerations
-
Bromine: Is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Mercuric Oxide: Is highly toxic. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.
-
Carbon Tetrachloride: Is a toxic and environmentally hazardous solvent. If used, appropriate containment and disposal procedures must be followed. Consider alternative non-polar solvents where possible.
-
Exothermic Reaction: The reaction is exothermic and requires careful temperature control to prevent run-away reactions.
This guide provides a comprehensive starting point for the synthesis of this compound. As with any chemical synthesis, it is imperative that researchers conduct a thorough literature review and risk assessment before commencing any experimental work. The proposed method, based on a reliable and well-documented reaction, offers a high probability of success for the preparation of this important synthetic intermediate.
References
In-Depth Technical Guide: 1-Bromo-1-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and institutional safety protocols. Always consult the official SDS from your supplier and adhere to all laboratory and governmental safety regulations.
Executive Summary
1-Bromo-1-methylcyclopropane is a colorless, flammable liquid with a characteristic odor, primarily utilized as a chemical intermediate in organic synthesis.[1] Its unique strained ring structure and the presence of a bromine atom confer specific reactivity, making it a valuable building block in the synthesis of more complex molecules.[1] However, this reactivity also necessitates careful handling due to its associated health and safety hazards. This guide provides a comprehensive overview of the available safety data, handling procedures, and toxicological information for this compound.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 50915-27-0 | [1][2] |
| Molecular Formula | C₄H₇Br | [1][2] |
| Molecular Weight | 135.00 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Distinctive odor | [1] |
| Solubility | Limited solubility in water | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Classification | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[2] |
GHS Pictograms:
Flame, Exclamation mark
Signal Word: Danger[2]
Toxicological Information
Proposed Metabolic Pathway (Hypothetical)
In the absence of specific data for this compound, a potential metabolic pathway can be hypothesized based on the known metabolism of a structurally related compound, 1-bromopropane (B46711). The metabolism of 1-bromopropane involves two main pathways: oxidation by cytochrome P450 enzymes (primarily CYP2E1) and conjugation with glutathione (B108866) (GSH).[3][4] A similar process could be anticipated for this compound.
The proposed pathway involves an initial oxidative debromination or hydroxylation of the cyclopropyl (B3062369) ring, potentially leading to reactive intermediates that are then detoxified by conjugation with glutathione.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound are not available in the cited literature. Safety data presented in Safety Data Sheets are typically summaries of results from standardized tests (e.g., OECD guidelines for toxicity testing), but the raw data and detailed methodologies are often proprietary and not publicly disclosed.
Safe Handling and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, with preference given to the use of a certified chemical fume hood.
-
Eyewash stations and safety showers must be readily accessible.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Keep containers tightly closed.
First Aid Measures
The following table outlines first aid procedures in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Procedures
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
References
Stability and Storage of 1-Bromo-1-methylcyclopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage of 1-Bromo-1-methylcyclopropane (CAS No. 50915-27-0). Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide draws upon established principles of organic chemistry, data from analogous compounds, and general best practices for handling reactive alkyl halides.
Physicochemical Properties and Hazards
This compound is a colorless liquid with a distinctive odor. It is classified as a highly flammable liquid and vapor, and it can cause skin and serious eye irritation, as well as respiratory irritation[1][2]. Its reactivity is largely dictated by the presence of a tertiary alkyl bromide on a strained cyclopropane (B1198618) ring.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₄H₇Br | [1] |
| Molecular Weight | 135.00 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Purity (Typical) | 95-97% | --- |
| Hazards | Highly flammable, Skin irritant, Eye irritant, Respiratory irritant | [1] |
Chemical Stability and Decomposition Pathways
Susceptibility to Nucleophilic Substitution (SN1)
The primary route of degradation for this compound is expected to be through a unimolecular nucleophilic substitution (SN1) mechanism. This is due to the compound's ability to form a relatively stable tertiary cyclopropylcarbinyl cation upon departure of the bromide leaving group[3][4][5][6][7]. The stability of this carbocation is enhanced by the ability of the cyclopropyl (B3062369) ring's bent "banana" bonds to delocalize the positive charge.
Hydrolysis: In the presence of water, even atmospheric moisture, this compound is susceptible to hydrolysis, leading to the formation of 1-methylcyclopropanol (B1279875) and hydrobromic acid[8][9][10]. The accumulation of hydrobromic acid can, in turn, catalyze further degradation.
Thermal Decomposition
At elevated temperatures, this compound is expected to undergo thermal decomposition. While the exact products have not been documented, the thermal degradation of halogenated hydrocarbons can proceed through radical mechanisms, leading to the formation of various smaller volatile compounds and potentially toxic and corrosive fumes, including hydrogen bromide[2][11].
Recommended Storage and Handling Protocols
Proper storage and handling are critical to maintain the purity and integrity of this compound and to ensure laboratory safety.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of decomposition via hydrolysis and other pathways. |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | To exclude atmospheric moisture and oxygen, which can participate in degradation reactions. |
| Container | Tightly sealed amber glass bottle with a Teflon®-lined cap | Amber glass protects from light, which can promote radical reactions. A tight seal prevents moisture ingress. Teflon® is chemically resistant to alkyl halides.[12][13] |
| Incompatibilities | Strong bases, strong oxidizing agents, reactive metals, water/moisture | To prevent vigorous and potentially hazardous reactions. |
Handling Procedures
All handling of this compound should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat, is mandatory[14][15][16]. Due to its flammability, all sources of ignition must be excluded from the handling area.
Experimental Protocols
The following are general methodologies for the synthesis, purification, and analysis of this compound, based on standard organic chemistry techniques.
Synthesis via Hunsdiecker-type Reaction (Illustrative)
A plausible synthesis route is the brominative decarboxylation of 1-methylcyclopropanecarboxylic acid.
Materials:
-
1-Methylcyclopropanecarboxylic acid
-
Red mercuric oxide (HgO)
-
Bromine (Br₂)
-
Dry carbon tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend red mercuric oxide in dry carbon tetrachloride under an inert atmosphere.
-
Prepare a solution of 1-methylcyclopropanecarboxylic acid and bromine in dry carbon tetrachloride.
-
Add the bromine-acid solution dropwise to the stirred mercuric oxide suspension. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (e.g., as monitored by TLC or GC).
-
Upon completion, cool the reaction mixture and filter to remove the mercuric bromide precipitate.
-
Wash the filtrate with a solution of sodium bisulfite to remove any excess bromine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Fractional Distillation
Due to the likely presence of volatile impurities, fractional distillation is recommended for purification.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude this compound in the distillation flask with boiling chips or a magnetic stir bar.
-
Heat the flask gently.
-
Collect the fraction that distills at the expected boiling point of this compound. Distillation under reduced pressure is recommended to minimize thermal decomposition.
Purity and Stability Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is an effective method for assessing the purity of this compound and for identifying and quantifying any degradation products over time in a stability study[1][17][18][19].
Sample Preparation for Stability Study:
-
Store aliquots of purified this compound under various conditions (e.g., refrigerated, room temperature, exposed to light, under inert atmosphere, exposed to air).
-
At specified time points, withdraw a small sample and dilute it with a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Add an internal standard for quantitative analysis.
Illustrative GC-MS Conditions:
-
Column: A non-polar or mid-polarity column (e.g., DB-5MS).
-
Inlet Temperature: A lower temperature (e.g., 200-250 °C) is advisable to prevent on-column decomposition.
-
Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 200-250 °C) to separate volatile components.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 200) to detect the parent ion and potential fragments.
By comparing the chromatograms of samples stored under different conditions over time, the rate of degradation and the formation of impurities can be monitored.
Conclusion
This compound is a reactive alkyl halide that requires careful storage and handling to maintain its chemical integrity. The primary degradation pathway is likely hydrolysis via an SN1 mechanism, facilitated by the stability of the resulting cyclopropylcarbinyl cation. Thermal decomposition is also a consideration at elevated temperatures. To ensure stability, it is recommended to store the compound under refrigerated conditions (2-8 °C) in a tightly sealed, light-resistant container with a chemically inert cap, preferably under an inert atmosphere. Adherence to strict handling protocols in a well-ventilated area is essential for safety. While direct quantitative stability data is scarce, the principles outlined in this guide provide a robust framework for the safe and effective use of this compound in a research and development setting.
References
- 1. This compound | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Sciencemadness Discussion Board - Single Use Bromine Storage - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. calpaclab.com [calpaclab.com]
- 14. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 15. cal-star.com [cal-star.com]
- 16. chemicals.co.uk [chemicals.co.uk]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and History of 1-Bromo-1-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-1-methylcyclopropane, a substituted cyclopropane (B1198618) derivative, has carved a niche for itself as a valuable intermediate in organic synthesis. Its strained three-membered ring and the presence of a bromine atom confer unique reactivity, making it a versatile building block for the construction of more complex molecular architectures. This technical guide delves into the historical context of its discovery, which is intrinsically linked to the broader exploration of cyclopropane chemistry, and details the key synthetic methodologies that have evolved for its preparation. Experimental protocols, quantitative data, and logical workflows are presented to provide a comprehensive resource for researchers in the field.
Introduction: The Emergence of Substituted Cyclopropanes
The study of cyclopropane and its derivatives has been a fascinating area of organic chemistry for over a century. The inherent ring strain of the cyclopropyl (B3062369) group imparts unusual bonding characteristics and reactivity, making these small rings attractive motifs in the synthesis of natural products and pharmaceutical agents. The introduction of substituents, such as a methyl group and a halogen atom onto the same carbon of the cyclopropane ring, as in this compound, further modulates its chemical behavior, offering a handle for a variety of chemical transformations. This guide focuses on the journey of this compound from its theoretical conception to its practical application in the laboratory.
Historical Context and Discovery
The discovery of this compound is not attributed to a single, serendipitous event but rather emerged from the systematic development of synthetic methods for cyclopropanes, particularly gem-dihalocyclopropanes, in the mid-20th century. The groundwork was laid by the pioneering work on carbene chemistry.
A pivotal development was the Doering-LaFlamme allene (B1206475) synthesis , which involves the reaction of alkenes with a dihalocarbene to form a dihalocyclopropane, followed by reaction with an organolithium reagent to yield an allene.[1][2][3][4] This reaction pathway highlighted the synthetic utility of gem-dihalocyclopropanes as key intermediates.
Closely related and of direct relevance is the Skattebøl rearrangement , where a gem-dihalocyclopropane is treated with an organolithium reagent to form a cyclopropylidene carbene, which then rearranges to an allene.[5] It is within the framework of these reactions that the synthesis of compounds like this compound can be understood.
The logical precursor to this compound is 1,1-dibromo-2-methylcyclopropane (B14515111) . The synthesis of this precursor is achieved through the addition of dibromocarbene (:CBr₂) to propene. The subsequent reaction of 1,1-dibromo-2-methylcyclopropane with one equivalent of an organolithium reagent, such as methyllithium (B1224462) (CH₃Li), leads to a lithium-halogen exchange, forming the more stable 1-lithio-1-bromo-2-methylcyclopropane intermediate. Quenching this intermediate with a proton source would then yield this compound. While direct isolation of this compound as the primary product of this reaction sequence is not the main focus of the classical Doering-LaFlamme or Skattebøl reactions (which aim for allenes), its formation as a stable intermediate that can be trapped is a key aspect of its synthetic history.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₄H₇Br | [6][7] |
| Molecular Weight | 135.00 g/mol | [6][7] |
| Appearance | Colorless liquid | [6] |
| CAS Number | 50915-27-0 | [6][7] |
| Boiling Point | Not explicitly found in searches | |
| Density | Not explicitly found in searches | |
| ¹H NMR | See detailed description below | |
| ¹³C NMR | See detailed description below | |
| Mass Spectrum (m/z) | See detailed description below | [7] |
Spectroscopic Characterization:
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the cyclopropyl methylene (B1212753) protons. The methyl protons would appear as a singlet, while the diastereotopic methylene protons on the cyclopropane ring would likely appear as a complex multiplet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the quaternary carbon attached to the bromine and methyl group, the methyl carbon, and the two equivalent methylene carbons of the cyclopropane ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a bromine atom and the methyl group.
Key Synthetic Methodologies and Experimental Protocols
The primary route for the synthesis of this compound involves a two-step process starting from propene.
Logical Synthesis Workflow
Caption: Synthetic pathway to this compound.
Step 1: Synthesis of 1,1-dibromo-2-methylcyclopropane
This step involves the addition of dibromocarbene to propene. Dibromocarbene is typically generated in situ.[8]
Experimental Protocol:
-
Reagents:
-
Propene (can be bubbled through the reaction mixture or used in a liquefied form)
-
Bromoform (B151600) (CHBr₃)
-
Potassium tert-butoxide (t-BuOK) or another strong base
-
A suitable aprotic solvent (e.g., pentane, diethyl ether)
-
-
Apparatus:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser (with a drying tube).
-
A low-temperature bath (e.g., dry ice/acetone).
-
-
Procedure:
-
A solution of propene in the chosen solvent is placed in the reaction flask and cooled to a low temperature (e.g., -20 °C).
-
A solution of bromoform in the same solvent is added to the dropping funnel.
-
Potassium tert-butoxide is added portion-wise to the stirred reaction mixture.
-
The bromoform solution is then added dropwise to the reaction mixture while maintaining the low temperature.
-
The reaction is stirred for several hours at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product, 1,1-dibromo-2-methylcyclopropane, is purified by distillation.
-
-
Expected Yield: Yields for this type of reaction can vary but are often in the range of 50-70%.
Step 2: Synthesis of this compound
This step involves the reaction of 1,1-dibromo-2-methylcyclopropane with one equivalent of methyllithium followed by a proton quench.[9][10]
Experimental Protocol:
-
Reagents:
-
1,1-dibromo-2-methylcyclopropane
-
Methyllithium (CH₃Li) in a suitable solvent (e.g., diethyl ether)
-
Anhydrous diethyl ether as the reaction solvent
-
Water or a saturated aqueous solution of ammonium (B1175870) chloride for quenching
-
-
Apparatus:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
A low-temperature bath.
-
-
Procedure:
-
A solution of 1,1-dibromo-2-methylcyclopropane in anhydrous diethyl ether is placed in the reaction flask under a nitrogen atmosphere and cooled to a low temperature (e.g., -78 °C).
-
One equivalent of methyllithium solution is added dropwise to the stirred solution while maintaining the low temperature.
-
The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) to allow for the lithium-halogen exchange to occur.
-
The reaction is then carefully quenched by the slow addition of water or saturated aqueous ammonium chloride solution at low temperature.
-
The mixture is allowed to warm to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure.
-
-
Expected Yield: The yield of this step would depend on the efficiency of the lithium-halogen exchange and the subsequent quenching. Careful control of stoichiometry is crucial to avoid the formation of allene byproducts.
Logical Relationships in Synthesis and Reactivity
The synthesis and subsequent reactions of this compound are governed by fundamental principles of organic chemistry, including carbene chemistry, organometallic reactions, and the reactivity of strained rings.
Conceptual Relationship Diagram
Caption: Key concepts in the synthesis and reactivity of this compound.
Conclusion
This compound stands as a testament to the rich and evolving field of cyclopropane chemistry. Its synthesis, rooted in the fundamental discoveries of carbene additions to alkenes and subsequent organometallic transformations, provides a classic example of how broader mechanistic understanding leads to the development of specific and useful chemical entities. For researchers and drug development professionals, this molecule offers a compact and reactive scaffold for the introduction of the methylcyclopropyl moiety into larger, more complex structures. The detailed methodologies and historical context provided in this guide aim to facilitate its synthesis and application in the ongoing quest for novel chemical compounds with valuable properties.
References
- 1. Doering-LaFlamme Reaciton | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]
- 4. Doering–LaFlamme allene synthesis - Wikiwand [wikiwand.com]
- 5. Skattebøl rearrangement - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. organic chemistry - Major product of reaction between 1,1-dibromo-2-(pent-4-en-1-yl)cyclopropane and methyllithium - Chemistry Stack Exchange [chemistry.stackexchange.com]
Theoretical Framework for the Study of 1-Bromo-1-methylcyclopropane: A Methodological Whitepaper
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: 1-Bromo-1-methylcyclopropane is a significant building block in organic synthesis, utilized in the creation of complex molecular architectures. A thorough understanding of its electronic structure, stability, and reactivity is paramount for its efficient application. To date, a dedicated theoretical and computational investigation on this compound is not extensively available in peer-reviewed literature. This technical guide, therefore, serves as a comprehensive framework outlining the requisite theoretical studies to elucidate its chemical behavior. The methodologies detailed herein are based on established computational chemistry protocols, drawing parallels from studies on analogous cyclopropane (B1198618) systems. This document provides a roadmap for researchers to computationally model this compound, predict its spectroscopic characteristics, and explore its reaction mechanisms, thereby accelerating its application in synthetic and medicinal chemistry.
Introduction
This compound is a halogenated cycloalkane with a unique strained three-membered ring structure.[1][2] This structural feature imparts distinct reactivity, making it a valuable intermediate in organic synthesis.[1] While its practical applications are recognized, a deep, quantitative understanding of its molecular properties from a theoretical standpoint is lacking. Computational chemistry offers powerful tools to investigate molecules at an atomic level, providing insights that complement experimental studies.
This whitepaper outlines a comprehensive theoretical approach to characterize this compound. The proposed studies are designed to yield quantitative data on its geometry, vibrational frequencies, electronic properties, and reactivity. Such data is invaluable for predicting the molecule's behavior in various chemical environments and for designing novel synthetic pathways.
Proposed Computational Methodology
To ensure accurate and reliable theoretical data, a multi-level computational approach is recommended. The following protocols are based on successful theoretical studies of similar small-ring systems, such as fluorinated methylenecyclopropanes and 1-methylcyclopropene (B38975).[1][3]
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves determining the equilibrium geometry of this compound.
Experimental Protocol:
-
Initial Structure: Construct the 3D structure of this compound using a molecular modeling program.
-
Computational Method: Employ Density Functional Theory (DFT), a robust method for its balance of accuracy and computational cost. The B3LYP functional is a suitable choice.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), or an augmented correlation-consistent basis set, like aug-cc-pVDZ, should be utilized to provide a good description of the electronic structure, particularly for the bromine atom.[3]
-
Optimization: Perform a full geometry optimization without any symmetry constraints to locate the minimum energy structure on the potential energy surface.
-
Frequency Calculation: Following optimization, conduct a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
Electronic Structure and Reactivity Descriptors
To understand the molecule's reactivity, a detailed analysis of its electronic properties is necessary.
Experimental Protocol:
-
Molecular Orbitals: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals provide insights into the molecule's ionization potential, electron affinity, and its ability to participate in chemical reactions.
-
Electrostatic Potential (ESP): Generate an ESP map to visualize the charge distribution on the molecular surface. This will identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain a deeper understanding of the bonding and charge distribution within the molecule. This can reveal hyperconjugative interactions and the nature of the carbon-bromine bond.
Anticipated Quantitative Data and Presentation
While specific data for this compound is not yet published, we can anticipate the types of quantitative results that these theoretical studies would yield. The following tables are templates for presenting such data, populated with representative values from theoretical studies on 1-methylcyclopropene and methylenecyclopropane (B1220202) for illustrative purposes.[3]
Table 1: Calculated Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP/aug-cc-pVDZ) |
| Bond Length | C1-C2 | Value in Å |
| C1-C3 | Value in Å | |
| C2-C3 | Value in Å | |
| C1-Br | Value in Å | |
| C1-C(methyl) | Value in Å | |
| Bond Angle | C2-C1-C3 | Value in degrees |
| Br-C1-C(methyl) | Value in degrees | |
| Dihedral Angle | H-C2-C3-H | Value in degrees |
Table 2: Calculated Thermodynamic and Electronic Properties
| Property | Calculated Value | Unit |
| Total Energy | Value | Hartrees |
| Gibbs Free Energy | Value | kcal/mol |
| Enthalpy | Value | kcal/mol |
| Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
Visualization of Computational Workflow
A clear and logical workflow is essential for any computational chemistry project. The following diagram, generated using the DOT language, illustrates the proposed workflow for the theoretical study of this compound.
Potential Reaction Mechanisms to Investigate
Theoretical studies can be instrumental in elucidating reaction mechanisms. For this compound, several key reactions warrant investigation:
-
Nucleophilic Substitution (SN1/SN2): The strained cyclopropyl (B3062369) ring can influence the stability of carbocation intermediates, making the SN1 pathway a point of interest. A theoretical study could model the reaction coordinate for both SN1 and SN2 pathways to determine the more favorable mechanism.
-
Elimination (E1/E2): The possibility of ring-opening or the formation of methylenecyclopropane derivatives through elimination reactions could be explored by locating the transition states for E1 and E2 mechanisms.
-
Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage. Modeling the bond dissociation energy would provide valuable information about its stability and propensity to form radical intermediates.
To model these reactions, a transition state search using methods like the synchronous transit-guided quasi-Newton (STQN) method would be necessary to locate the saddle points on the potential energy surface. Intrinsic reaction coordinate (IRC) calculations would then confirm that the located transition states connect the reactants and products.
The following diagram illustrates a conceptual signaling pathway for a hypothetical SN1 reaction, which could be computationally modeled.
Conclusion
This whitepaper has outlined a comprehensive theoretical framework for the in-depth study of this compound. By employing the detailed computational protocols, researchers can generate a wealth of quantitative data regarding its structural, electronic, and reactive properties. The insights gained from such studies will not only contribute to the fundamental understanding of this unique molecule but also facilitate its more effective use in the development of new synthetic methodologies and novel chemical entities. It is our hope that this guide will stimulate further research into the fascinating chemistry of this compound.
References
Methodological & Application
Synthesis of 1-Methylcyclopropyl Derivatives from 1-Bromo-1-methylcyclopropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-methylcyclopropyl moiety is a valuable structural motif in modern medicinal chemistry, renowned for its ability to enhance the pharmacological profile of drug candidates. Its incorporation can lead to improved metabolic stability, increased potency, and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various 1-methylcyclopropyl derivatives, starting from the readily available precursor, 1-bromo-1-methylcyclopropane.
The primary synthetic routes discussed herein are the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. These palladium-catalyzed reactions offer a versatile and efficient means to introduce the 1-methylcyclopropyl group onto a wide range of aromatic, heteroaromatic, and amine scaffolds.
Applications in Drug Discovery
The unique conformational constraints and electronic properties of the cyclopropyl (B3062369) group contribute to its significant impact on the biological activity of molecules.[2] By replacing more flexible alkyl groups, the 1-methylcyclopropyl unit can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target. Furthermore, the cyclopropyl group is generally less susceptible to metabolic oxidation compared to linear alkyl chains, which can increase the half-life of a drug.[1] These beneficial characteristics have led to the incorporation of the cyclopropyl motif in a number of approved drugs and clinical candidates.[2]
Synthesis of 1-Aryl-1-methylcyclopropanes via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp³) bonds, enabling the coupling of this compound with a variety of aryl and heteroaryl boronic acids or their esters.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.
Experimental Protocol:
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by this compound (1.0 equivalent).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 70-80 |
| 4 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 60-70 |
Note: Yields are indicative and may vary based on specific reaction conditions and substrate purity.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of N-(1-Methylcyclopropyl)amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a direct route to N-aryl and N-alkyl-1-methylcyclopropylamines from this compound and a primary or secondary amine.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol:
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine.[3]
Materials:
-
This compound
-
Amine (e.g., Aniline, Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (1.4 equivalents) to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the amine (1.2 equivalents) and this compound (1.0 equivalent).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 18 | 85-95 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | BINAP (4) | K₃PO₄ | Dioxane | 110 | 24 | 80-90 |
| 3 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 90 | 16 | 70-80 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (2) | BINAP (4) | K₃PO₄ | Dioxane | 110 | 24 | 75-85 |
Note: Yields are indicative and may vary based on specific reaction conditions and substrate purity.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow and Purification
A generalized workflow for the synthesis, workup, and purification of 1-methylcyclopropyl derivatives is depicted below. The purification of these often non-polar to moderately polar compounds is typically achieved by silica gel column chromatography.
Caption: General experimental workflow for the synthesis and purification of 1-methylcyclopropyl derivatives.
Conclusion
The Suzuki-Miyaura and Buchwald-Hartwig reactions are highly effective and versatile methods for the synthesis of a diverse range of 1-methylcyclopropyl derivatives from this compound. The protocols and data presented provide a solid foundation for researchers and drug development professionals to access these valuable compounds. The unique properties of the 1-methylcyclopropyl moiety make it a compelling structural component for the design of novel therapeutics with improved pharmacological profiles.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-Bromo-1-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-methylcyclopropane is a versatile synthetic intermediate characterized by a strained three-membered ring, which imparts unique reactivity. This tertiary alkyl halide can undergo nucleophilic substitution reactions, providing access to a variety of 1-methylcyclopropyl substituted compounds. The incorporation of the 1-methylcyclopropyl moiety is of significant interest in medicinal chemistry and drug development. The cyclopropyl (B3062369) group can enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates.[1][2] This document provides detailed application notes and generalized protocols for conducting nucleophilic substitution reactions with this compound.
Reaction Mechanisms
Nucleophilic substitution reactions involving this compound can theoretically proceed through S(_N)1 or S(_N)2 pathways. However, due to the tertiary nature of the carbon atom bearing the bromine, an S(_N)1-like mechanism is generally anticipated, proceeding through a transient 1-methylcyclopropyl carbocation. The high ring strain of the cyclopropane (B1198618) ring can influence the stability and reactivity of this intermediate. It is important to consider that elimination reactions can be a competing pathway, especially in the presence of strong, sterically hindered bases.
Caption: Generalized S(_N)1 reaction pathway for this compound.
Applications in Drug Development
The 1-methylcyclopropyl group is a valuable pharmacophore in drug design. Its introduction into a molecule can:
-
Enhance Metabolic Stability: The C-H bonds of the cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]
-
Improve Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity with its target.[1][2]
-
Modulate Physicochemical Properties: The cyclopropyl group can influence lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Experimental Protocols
The following are generalized protocols for nucleophilic substitution reactions using this compound. Note: These are general guidelines and may require optimization for specific substrates and desired outcomes.
Protocol 1: Solvolysis in Methanol (B129727) (S(_N)1 Type)
This protocol describes the substitution of the bromine atom with a methoxy (B1213986) group from the solvent.
Materials:
-
This compound
-
Anhydrous Methanol
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous methanol (20 volumes).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 1-methoxy-1-methylcyclopropane.
Caption: Experimental workflow for the solvolysis of this compound.
Protocol 2: Substitution with Sodium Azide (B81097)
This protocol describes the synthesis of 1-azido-1-methylcyclopropane.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer
-
Standard glassware for workup
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO (10 volumes).
-
Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC. Gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extract the product with diethyl ether (3 x 20 volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure (Note: low molecular weight azides can be volatile and potentially explosive).
-
The crude product can be purified by column chromatography if necessary.
Protocol 3: Substitution with Sodium Cyanide
This protocol outlines the synthesis of 1-methylcyclopropanecarbonitrile.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a well-ventilated fume hood, dissolve this compound (1.0 eq) in DMSO (10 volumes) in a round-bottom flask.
-
Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction may be gently heated (e.g., to 60 °C) to increase the rate.
-
After completion, pour the reaction mixture into a separatory funnel containing a large volume of deionized water.
-
Extract the product with diethyl ether (3 x 20 volumes).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting 1-methylcyclopropanecarbonitrile by distillation or column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data for the described reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Protocol | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| 1 | Methanol | Methanol | Reflux | 12-24 | 65-75 |
| 2 | Sodium Azide | DMF | 25-50 | 8-16 | 70-85 |
| 3 | Sodium Cyanide | DMSO | 25-60 | 6-12 | 60-70 |
Table 1: Summary of hypothetical reaction conditions and yields for nucleophilic substitution reactions of this compound. These values are illustrative and should be optimized experimentally.
References
Application Notes and Protocols for 1-Bromo-1-methylcyclopropane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-bromo-1-methylcyclopropane as a versatile building block in various palladium and nickel-catalyzed cross-coupling reactions. The introduction of the 1-methylcyclopropyl motif is of significant interest in medicinal chemistry and materials science due to its ability to impart unique conformational constraints, improve metabolic stability, and modulate the physicochemical properties of molecules. This document offers detailed protocols and comparative data for key cross-coupling methodologies, serving as a valuable resource for the synthesis of novel compounds bearing this structural moiety.
Suzuki-Miyaura Coupling: C(sp³)–C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For the coupling of a tertiary alkyl halide like this compound, specific catalyst systems are crucial to facilitate the oxidative addition and prevent side reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | [Cite: 2, 4] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | [Cite: 2, 4] |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 80 | 24 | [Cite: 39] |
Yields are representative and may vary based on the specific substrate and reaction scale. Optimization is recommended.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the aryl boronic acid (1.2 equiv.), palladium catalyst (see Table 1), ligand (if required), and base (2.0-3.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) followed by the degassed solvent system.
-
Reaction Execution: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination: C(sp³)–N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and alkyl amines. The choice of a suitable bulky phosphine (B1218219) ligand is critical for the successful coupling of this compound with a variety of primary and secondary amines.[1][2][3]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | Toluene | 100 | 18 | [Cite: 1] |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | 1,4-Dioxane | 110 | 24 | [Cite: 8] |
| 3 | Benzylamine | Pd(OAc)₂ (3) | Xantphos (6) | K₃PO₄ | t-BuOH | 90 | 16 | [Cite: 9] |
Yields are representative and may vary based on the specific substrate and reaction scale. Optimization is recommended.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base (e.g., sodium tert-butoxide, 1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the amine (1.2 equiv.) and this compound (1.0 equiv.), followed by the anhydrous solvent.
-
Reaction Execution: Seal the tube and heat the reaction mixture with stirring for the specified time. Monitor the reaction by LC-MS or GC-MS.
-
Work-up: After cooling to room temperature, partition the mixture between water and an organic solvent (e.g., diethyl ether). Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Negishi Coupling: C(sp³)–C(sp²) and C(sp³)–C(sp³) Bond Formation
The Negishi coupling is a versatile reaction that couples organozinc reagents with organic halides.[4][5] It is known for its high functional group tolerance. The organozinc reagent can be prepared in situ or as a separate step.
Table 3: Representative Conditions for Negishi Coupling
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | [Cite: 7] |
| 2 | Vinylzinc bromide | Ni(acac)₂ (5) | dppe (5) | DMA | 80 | 8 | [Cite: 7] |
| 3 | Ethylzinc bromide | Pd₂(dba)₃ (2) | SPhos (4) | NMP/THF | 70 | 16 | [Cite: 27] |
Yields are representative and may vary based on the specific substrate and reaction scale. Optimization is recommended.
Experimental Protocol: Negishi Coupling
-
Preparation of Organozinc Reagent (if not commercially available): React the corresponding organolithium or Grignard reagent with zinc chloride in an anhydrous solvent like THF under an inert atmosphere.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, add the palladium or nickel catalyst and ligand (if required) in the chosen solvent.
-
Reagent Addition: Add this compound (1.0 equiv.) to the catalyst mixture, followed by the slow addition of the organozinc reagent (1.5 equiv.).
-
Reaction Execution: Stir the reaction mixture at the specified temperature and monitor its progress.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by flash column chromatography.
Kumada Coupling: C(sp³)–C(sp²) Bond Formation
The Kumada coupling utilizes a Grignard reagent as the nucleophile and is often catalyzed by nickel or palladium complexes.[1][6][7] Due to the high reactivity of Grignard reagents, this reaction is sensitive to functional groups.
Table 4: Representative Conditions for Kumada Coupling
| Entry | Grignard Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | NiCl₂(dppp) (3) | THF | 25-50 | 12 | [Cite: 2] |
| 2 | Vinylmagnesium bromide | Pd(PPh₃)₄ (5) | Diethyl ether | 25 | 16 | [Cite: 1, 2] |
| 3 | p-Tolylmagnesium chloride | NiCl₂(dppe) (5) | THF | 60 | 10 | [Cite: 3] |
Yields are representative and may vary based on the specific substrate and reaction scale. Optimization is recommended.
Experimental Protocol: Kumada Coupling
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add the nickel or palladium catalyst.
-
Reagent Addition: Add a solution of this compound (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF, diethyl ether).
-
Grignard Addition: Slowly add the Grignard reagent (1.1-1.5 equiv.) to the reaction mixture at room temperature or below.
-
Reaction Execution: Stir the reaction at the indicated temperature and monitor by TLC or GC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by flash column chromatography.
Sonogashira Coupling: C(sp³)–C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an organic halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9] Copper-free conditions have also been developed.[8][9]
Table 5: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 8 | [Cite: 6] |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | [Cite: 5] |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (2) / XPhos (4) | - | Cs₂CO₃ | Acetonitrile | 100 | 16 | [Cite: 6] |
Yields are representative and may vary based on the specific substrate and reaction scale. Optimization is recommended.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide (if applicable), and the base.
-
Reagent Addition: Add the solvent, followed by the terminal alkyne (1.2 equiv.) and this compound (1.0 equiv.).
-
Reaction Execution: Stir the reaction mixture at the specified temperature until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by flash column chromatography.
Stille Coupling: C(sp³)–C(sp²) Bond Formation
The Stille coupling involves the reaction of an organostannane reagent with an organic halide, catalyzed by palladium.[10][11] A key advantage is the tolerance of a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback.
Table 6: Representative Conditions for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | [Cite: 10] |
| 2 | Tributyl(phenyl)tin | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | LiCl | THF | 100 | 18 | [Cite: 11] |
| 3 | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 | 12 | [Cite: 10] |
Yields are representative and may vary based on the specific substrate and reaction scale. Optimization is recommended.
Experimental Protocol: Stille Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and ligand (if needed) in the anhydrous solvent.
-
Reagent Addition: Add this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.). Additives like LiCl or CuI can be included to enhance the reaction rate.
-
Reaction Execution: Heat the reaction mixture to the specified temperature and monitor its progress.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous potassium fluoride (B91410) to remove tin byproducts.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Key parameters influencing the outcome of cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. rsc.org [rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Reactions with 1-Bromo-1-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving 1-bromo-1-methylcyclopropane. This versatile reagent serves as a valuable building block in organic synthesis, allowing for the introduction of the 1-methylcyclopropyl moiety into a variety of molecular scaffolds. The protocols outlined herein are based on established methodologies for analogous brominated cycloalkanes and provide a foundation for further reaction optimization.
I. Introduction to the Reactivity of this compound
This compound is a versatile chemical intermediate utilized in a range of organic transformations.[1] Its reactivity is primarily centered around the carbon-bromine bond, which can be cleaved to form organometallic reagents or be substituted by various nucleophiles. The strained cyclopropane (B1198618) ring influences the reactivity of the compound, making it a unique building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
Key reaction pathways for this compound include:
-
Formation of Organometallic Reagents: Reaction with metals such as magnesium or lithium can generate the corresponding Grignard or organolithium reagents. These are potent nucleophiles used for the formation of new carbon-carbon bonds.
-
Nucleophilic Substitution Reactions: The bromine atom can be displaced by a variety of nucleophiles. These reactions may proceed through different mechanisms, including a formal substitution via an elimination-addition pathway involving a cyclopropene (B1174273) intermediate.
II. Experimental Protocols
Protocol 1: Formation of 1-Methylcyclopropylmagnesium Bromide (Grignard Reagent)
This protocol describes the preparation of the Grignard reagent from this compound. The resulting organometallic compound can be used in subsequent reactions with various electrophiles, such as aldehydes, ketones, and esters. The following procedure is adapted from established methods for the formation of Grignard reagents from secondary alkyl bromides.[2]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inert gas inlet is assembled. The entire apparatus should be flame-dried under a stream of inert gas to ensure anhydrous conditions.[2]
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added to activate the magnesium surface. The flask is gently warmed with a heat gun until violet iodine vapors are observed, then allowed to cool to room temperature under an inert atmosphere.[2]
-
Initiation: A small amount of anhydrous diethyl ether is added to cover the magnesium turnings. A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is prepared in the dropping funnel. A small portion of this solution is added to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.[2][3]
-
Grignard Reagent Formation: Once initiated, the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours, or until most of the magnesium is consumed.[2]
-
Use: The resulting greyish solution of 1-methylcyclopropylmagnesium bromide should be used immediately in subsequent reactions.
Quantitative Data (Analogous Reactions):
| Parameter | Value/Range | Notes | Citation |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the alkyl bromide. | [2] |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent. | [2] |
| Activation | Iodine crystal | Helps to initiate the reaction by exposing a fresh magnesium surface. | [2][3] |
| Expected Yield | 60 - 85% | Dependent on the nature of the subsequent electrophile and reaction conditions. | [2] |
Experimental Workflow Diagram:
Caption: Workflow for the formation of 1-methylcyclopropylmagnesium bromide.
Protocol 2: Formal Nucleophilic Substitution with Sodium Azide (B81097)
This protocol describes a formal nucleophilic substitution of this compound with sodium azide to yield 1-azido-1-methylcyclopropane. The reaction is proposed to proceed via an elimination-addition mechanism, where the bromocyclopropane (B120050) first undergoes dehydrobromination to form a cyclopropene intermediate, which is then attacked by the nucleophile.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add potassium tert-butoxide (1.5 - 2.0 equivalents) and sodium azide (1.5 - 2.0 equivalents). The flask is then purged with an inert gas.
-
Solvent and Substrate Addition: Anhydrous THF is added to the flask, followed by the addition of this compound (1.0 equivalent).
-
Reaction: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by a suitable analytical technique such as TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data (Analogous Reactions):
| Parameter | Value/Range | Notes |
| Base | t-BuOK (1.5 - 2.0 equiv) | Promotes the initial dehydrobromination. |
| Nucleophile | NaN₃ (1.5 - 2.0 equiv) | Traps the cyclopropene intermediate. |
| Solvent | Anhydrous THF | A suitable aprotic solvent for this reaction type. |
| Temperature | 80 °C | Elevated temperature is often required for the elimination step. |
| Reaction Time | 12 - 24 hours | Varies depending on the specific substrate and nucleophile. |
Reaction Pathway Diagram:
Caption: Proposed pathway for the formal nucleophilic substitution.
III. Safety Precautions
-
This compound is a flammable liquid and may cause skin and eye irritation.[4]
-
Organometallic reagents such as Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere in anhydrous solvents.
-
Sodium azide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.
These protocols provide a foundation for the use of this compound in organic synthesis. Researchers should consult relevant literature and safety data sheets before conducting any experiments.
References
The Strategic Incorporation of the 1-Methylcyclopropyl Moiety in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-methylcyclopropyl group is a valuable structural motif in modern medicinal chemistry, often employed as a bioisosteric replacement for gem-dimethyl or tert-butyl groups. Its inherent conformational rigidity and unique electronic properties can significantly enhance a drug candidate's metabolic stability, potency, and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the utilization of 1-bromo-1-methylcyclopropane as a key building block in the synthesis of medicinally relevant compounds, with a focus on its application in palladium-catalyzed cross-coupling reactions.
Application Notes: Enhancing Drug Properties with the 1-Methylcyclopropyl Group
The introduction of a 1-methylcyclopropyl moiety can confer several advantageous properties to a drug candidate:
-
Increased Metabolic Stability: The strained cyclopropyl (B3062369) ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl groups. This can lead to a longer half-life and improved bioavailability.
-
Improved Potency: The rigid nature of the cyclopropyl group can lock the molecule in a bioactive conformation, leading to a more favorable entropic contribution to binding with its target protein.[1]
-
Enhanced Lipophilicity and Permeability: The 1-methylcyclopropyl group can fine-tune the lipophilicity of a molecule, which is a critical parameter for membrane permeability and overall pharmacokinetic properties.[2]
-
Reduced Off-Target Effects: By providing a specific three-dimensional structure, the 1-methylcyclopropyl group can enhance binding selectivity to the intended target, thereby reducing the likelihood of off-target interactions and associated side effects.[1]
A key synthetic strategy for introducing the 1-methylcyclopropyl group is the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for forming carbon-carbon bonds.[3] this compound serves as a readily available and reactive electrophile for this transformation.
Experimental Protocols: Suzuki-Miyaura Coupling of this compound with Heterocyclic Boronic Acids
This section provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic heteroaryl boronic acid, a common transformation in the synthesis of drug candidates.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials
-
This compound (1.0 eq)
-
Heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous solvents and reagents
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the heteroaryl boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving aryl bromides and boronic acids, providing an expected range for the reaction of this compound.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 2 | 95 | [3] |
| C7-bromo-4-substituted-1H-indazoles | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 60-85 | [4] |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The use of this compound as a synthetic building block provides a reliable and efficient route to novel drug candidates with potentially improved pharmacological properties. The Suzuki-Miyaura cross-coupling reaction is a robust method for incorporating the 1-methylcyclopropyl moiety into a variety of molecular scaffolds, particularly nitrogen-containing heterocycles that are prevalent in medicinal chemistry. The protocols and data presented here offer a solid foundation for researchers to explore the synthesis and biological evaluation of new 1-methylcyclopropyl-containing compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Bromo-1-methylcyclopropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1-bromo-1-methylcyclopropane as a chemical intermediate. The unique structural and electronic properties of the methylcyclopropyl group make it a valuable motif in medicinal chemistry and materials science. This compound serves as a key building block for the introduction of this moiety. This document outlines protocols for its use in Grignard reactions, lithium-halogen exchange, and palladium-catalyzed cross-coupling reactions.
Overview of Synthetic Applications
This compound is a versatile reagent for the formation of carbon-carbon and carbon-heteroatom bonds. Its reactivity is primarily centered around the carbon-bromine bond, which can be readily converted into organometallic species or undergo substitution and coupling reactions. The strained cyclopropyl (B3062369) ring influences the reactivity of the adjacent C-Br bond, making it amenable to a variety of transformations.[1]
Key Reaction Classes:
-
Grignard Reagent Formation and Subsequent Nucleophilic Addition: Conversion to 1-methylcyclopropylmagnesium bromide, which can then react with a variety of electrophiles such as aldehydes, ketones, and esters.
-
Lithium-Halogen Exchange: Formation of 1-methylcyclopropyllithium, a highly reactive nucleophile, for addition to a wide range of electrophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: Participation in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations to form bonds with sp²- and sp-hybridized carbons and nitrogen nucleophiles.
Experimental Protocols and Data
Grignard Reagent Formation and Reaction with Carbonyls
The formation of the Grignard reagent from this compound provides a moderately reactive nucleophile suitable for additions to carbonyl compounds.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas supply (Nitrogen or Argon).
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple vapor of iodine is observed. Allow the flask to cool to room temperature.
-
Initiation: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the THF. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grayish, cloudy solution is the in-situ prepared 1-methylcyclopropylmagnesium bromide.
Materials:
-
Solution of 1-methylcyclopropylmagnesium bromide in THF (from Protocol 2.1)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard workup and purification reagents.
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.
-
Addition of Electrophile: Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation:
| Electrophile | Product | Representative Yield (%) |
| Benzaldehyde | Phenyl(1-methylcyclopropyl)methanol | 85-95 |
| Acetone | 2-(1-Methylcyclopropyl)propan-2-ol | 80-90 |
| Cyclohexanone | 1-(1-Methylcyclopropyl)cyclohexan-1-ol | 82-92 |
Note: Yields are based on reactions with analogous Grignard reagents and may vary.
Diagram:
Caption: Grignard reaction workflow.
Lithium-Halogen Exchange and Trapping with Electrophiles
Lithium-halogen exchange provides a more reactive organometallic intermediate, 1-methylcyclopropyllithium, which is suitable for reaction with a broader range of electrophiles, including less reactive ones.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Electrophile (e.g., N,N-dimethylformamide - DMF)
-
Dry ice/acetone bath
-
Standard workup and purification reagents.
Procedure:
-
Reaction Setup: In a dry, two-necked flask flushed with argon, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Add n-butyllithium (1.1 equivalents) dropwise to the stirred solution over 30 minutes. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (e.g., DMF, 1.2 equivalents) dropwise to the solution at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Perform a standard aqueous workup, extract with an organic solvent, dry the organic layer, and purify by column chromatography or distillation.
Data Presentation:
| Electrophile | Product | Representative Yield (%) |
| N,N-Dimethylformamide (DMF) | 1-Methylcyclopropane-1-carbaldehyde | 70-85 |
| Carbon Dioxide (CO₂) | 1-Methylcyclopropane-1-carboxylic acid | 75-90 |
| Benzaldehyde | Phenyl(1-methylcyclopropyl)methanol | 88-98 |
Note: Yields are based on analogous lithium-halogen exchange reactions and may vary.[2]
Diagram:
Caption: Lithium-halogen exchange workflow.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can participate in palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds, providing access to more complex molecular architectures.
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene (B28343)
-
Schlenk tube or similar reaction vessel.
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equivalents), XPhos (0.06 equivalents), and NaOt-Bu (1.4 equivalents).
-
Solvent Addition: Add anhydrous toluene and stir the mixture for 5 minutes.
-
Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 2-24 hours, monitoring by TLC or GC-MS.
-
Workup and Purification: After cooling, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash chromatography.
Data Presentation:
| Amine | Product | Representative Yield (%) |
| Aniline | N-(1-Methylcyclopropyl)aniline | 70-90 |
| Morpholine | 4-(1-Methylcyclopropyl)morpholine | 75-95 |
| Benzylamine | N-Benzyl-1-methylcyclopropanamine | 65-85 |
Note: Yields are based on analogous Buchwald-Hartwig amination reactions and may vary.[3]
Diagram:
Caption: Buchwald-Hartwig amination workflow.
References
1-Bromo-1-methylcyclopropane: A Versatile Building Block for Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-methylcyclopropane is a valuable bifunctional building block in modern organic synthesis, offering a unique combination of a reactive bromine atom and a strained three-membered ring. This versatile reagent serves as a linchpin for the introduction of the 1-methylcyclopropyl moiety, a desirable structural motif in medicinal chemistry and materials science. The incorporation of this group can significantly influence the physicochemical and pharmacological properties of a molecule, including metabolic stability, lipophilicity, and conformational rigidity.
This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium- and nickel-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Key Applications in Complex Molecule Synthesis
This compound is a versatile substrate for a variety of cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials. The primary applications include:
-
Suzuki-Miyaura Coupling: Formation of a C(sp²)-C(sp³) bond by reacting with aryl or vinyl boronic acids or their esters.
-
Kumada Coupling: Formation of a C(sp²)-C(sp³) bond through reaction with aryl or vinyl Grignard reagents.
-
Buchwald-Hartwig Amination: Formation of a C(sp²)-N bond by coupling with a wide range of primary and secondary amines.
These reactions provide efficient and modular strategies for incorporating the 1-methylcyclopropyl group into diverse molecular scaffolds.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following table summarizes representative quantitative data for the application of this compound in key cross-coupling reactions. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| Reaction Type | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | ~85-95 |
| Arylboronic Acid | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~80-90 | |
| Kumada Coupling | Aryl Grignard Reagent | NiCl₂(dppe) | - | - | THF | 25-60 | 12-24 | ~70-85 |
| Aryl Grignard Reagent | Pd(dba)₂ | XPhos | - | THF | 25 | 12 | ~75-90 | |
| Buchwald-Hartwig Amination | Arylamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 2-24 | ~80-95 |
| Alkylamine | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 110 | 18 | ~75-90 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions of this compound are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a 1-aryl-1-methylcyclopropane derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the arylboronic acid (1.2 equiv) and this compound (1.0 equiv).
-
Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL toluene and 1 mL water per 1 mmol of the limiting reagent).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 1-aryl-1-methylcyclopropane.
Protocol 2: Nickel-Catalyzed Kumada Coupling of this compound with an Aryl Grignard Reagent
This protocol outlines a general method for the nickel-catalyzed Kumada cross-coupling of this compound with an aryl Grignard reagent.
Materials:
-
This compound (1.0 equiv)
-
Arylmagnesium bromide (1.2 equiv, solution in THF or diethyl ether)
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe), 5 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, add NiCl₂(dppe) (0.05 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Addition of Substrate: Add a solution of this compound (1.0 equiv) in anhydrous THF to the flask via syringe.
-
Addition of Grignard Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add the arylmagnesium bromide solution (1.2 equiv) dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-1-methylcyclopropane.
Protocol 3: Buchwald-Hartwig Amination of this compound with an Arylamine
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary arylamine.
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and NaOtBu (1.4 equiv).
-
Addition of Reagents: Add the arylamine (1.2 equiv) and this compound (1.0 equiv) to the tube.
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL per 1 mmol of the limiting reagent).
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-(1-methylcyclopropyl)arylamine.
Visualizations
Catalytic Cycles and Workflows
Application Notes and Protocols for the Scale-Up Synthesis of 1-Bromo-1-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 1-bromo-1-methylcyclopropane, a valuable building block in organic synthesis and pharmaceutical development. The primary route detailed is the Cristol-Firth modification of the Hunsdiecker reaction, starting from 1-methylcyclopropanecarboxylic acid. This document includes information on the synthesis of the starting material, a detailed experimental protocol for the bromination reaction, safety considerations, and the relevance of the title compound in medicinal chemistry.
Introduction
This compound is a key synthetic intermediate whose unique structural and electronic properties make it an attractive component in the design of novel therapeutic agents. The incorporation of the methylcyclopropyl moiety can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[1] This document outlines a robust and scalable method for the preparation of this compound, enabling its accessibility for research and development.
Overview of the Synthetic Strategy
The recommended synthetic strategy involves a two-step process, beginning with the synthesis of 1-methylcyclopropanecarboxylic acid, followed by its conversion to this compound via a modified Hunsdiecker reaction.
Caption: Overall synthetic workflow.
Experimental Protocols
Synthesis of 1-Methylcyclopropanecarboxylic Acid
A scalable synthesis of 1-methylcyclopropanecarboxylic acid can be achieved from methacrylic acid or its esters. The following protocol is adapted from patented procedures.[2]
Reaction Scheme:
Methacrylic Acid + CHBr₃ (in the presence of a base) → 2,2-Dibromo-1-methylcyclopropanecarboxylic acid 2,2-Dibromo-1-methylcyclopropanecarboxylic acid + Reducing Agent → 1-Methylcyclopropanecarboxylic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Methacrylic Acid | 86.09 | 1.015 | ≥99% |
| Bromoform (CHBr₃) | 252.73 | 2.89 | ≥98% |
| Sodium Hydroxide (B78521) | 40.00 | - | ≥97% |
| Diethyl Ether | 74.12 | 0.713 | Anhydrous |
| Zinc Dust | 65.38 | - | ≥98% |
| Hydrochloric Acid | 36.46 | 1.18 (37%) | 37% |
Procedure:
-
Cyclopropanation: In a well-ventilated fume hood, a solution of sodium hydroxide (2.5 eq) in water is prepared in a reactor equipped with a mechanical stirrer and a cooling system. Methacrylic acid (1.0 eq) is added, and the mixture is cooled to 0-5 °C. Bromoform (1.2 eq) is then added dropwise, maintaining the temperature below 10 °C. The reaction is stirred vigorously at room temperature for 12-16 hours.
-
Work-up and Isolation of the Intermediate: The reaction mixture is cooled and acidified with concentrated hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2,2-dibromo-1-methylcyclopropanecarboxylic acid.
-
Reduction: The crude dibromo-acid is dissolved in a suitable solvent such as ethanol (B145695) or acetic acid. Zinc dust (3.0 eq) is added portion-wise, and the mixture is heated to reflux for 4-6 hours.
-
Final Work-up and Purification: After cooling, the mixture is filtered to remove excess zinc. The filtrate is concentrated, and the residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried, and concentrated to give 1-methylcyclopropanecarboxylic acid. Further purification can be achieved by distillation.
Scale-Up Synthesis of this compound (Cristol-Firth Modification of the Hunsdiecker Reaction)
This protocol is adapted from the well-established procedure for the synthesis of bromocyclopropane.[3][4]
Reaction Scheme:
1-Methylcyclopropanecarboxylic Acid + HgO + Br₂ → this compound + CO₂ + H₂O
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| 1-Methylcyclopropanecarboxylic Acid | 100.12 | 1.0 | (To be calculated) |
| Red Mercuric Oxide (HgO) | 216.59 | 0.75 | (To be calculated) |
| Bromine (Br₂) | 159.81 | 1.1 | (To be calculated) |
| Carbon Tetrachloride (CCl₄) | 153.82 | - | (Sufficient volume) |
Procedure:
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, suspend red mercuric oxide (0.75 eq) in carbon tetrachloride. The flask should be wrapped in aluminum foil to exclude light.
-
Addition of Reactants: Add 1-methylcyclopropanecarboxylic acid (1.0 eq) to the flask. With stirring, heat the mixture to reflux.
-
Bromination: Prepare a solution of bromine (1.1 eq) in carbon tetrachloride. Add this solution dropwise to the refluxing mixture. The addition should be as rapid as possible without causing bromine to escape from the condenser.
-
Reaction Monitoring: The reaction progress can be monitored by the evolution of carbon dioxide. Continue to reflux for 30-60 minutes after the addition is complete, or until the gas evolution ceases.
-
Work-up: Cool the reaction mixture in an ice bath and filter to remove the mercuric bromide precipitate. Wash the residue with fresh carbon tetrachloride.
-
Purification: Combine the filtrates and remove the solvent by distillation. The crude this compound can be purified by fractional distillation under reduced pressure.
Quantitative Data (Theoretical):
| Reactant | Molar Mass ( g/mol ) | Moles | Mass (g) |
| 1-Methylcyclopropanecarboxylic Acid | 100.12 | 1.0 | 100.12 |
| Red Mercuric Oxide | 216.59 | 0.75 | 162.44 |
| Bromine | 159.81 | 1.1 | 175.79 |
| Product | 135.00 | ~0.6-0.8 (Est.) | ~81-108 (Est.) |
Note: The estimated yield is based on typical yields for the Hunsdiecker reaction.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Toxicity: Bromine and mercuric oxide are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
-
Exothermic Reaction: The addition of bromine can be exothermic. Maintain controlled addition and adequate cooling to prevent runaway reactions.
-
Light Sensitivity: The reaction should be protected from light to minimize side reactions.
-
Waste Disposal: Mercury-containing waste must be disposed of according to institutional and environmental regulations.
Applications in Drug Development
The 1-methylcyclopropyl group is a valuable motif in medicinal chemistry. Its introduction can lead to improved pharmacological properties. This compound serves as a key electrophilic building block for introducing this group into target molecules.[6] While specific drug examples containing the this compound derived fragment are not prevalent in publicly available literature, the broader class of cyclopropyl-containing drugs highlights the importance of such intermediates. For instance, cyclopropyl (B3062369) groups are found in various approved drugs, where they contribute to enhanced metabolic stability and target engagement.[1] The title compound is a versatile intermediate for the synthesis of more complex substituted cyclopropanes, which are of significant interest in the development of new therapeutics.[7]
Conclusion
The Cristol-Firth modification of the Hunsdiecker reaction provides a viable and scalable route to this compound from readily accessible starting materials. The detailed protocols and safety considerations outlined in these notes are intended to guide researchers in the safe and efficient synthesis of this important building block for applications in organic synthesis and drug discovery.
References
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 50915-27-0 [m.chemicalbook.com]
- 3. FR3016166A1 - PROCESS FOR THE MANUFACTURE OF BROMO METHYL CYCLOPROPANE AND BROMO METHYL CYCLOBUTANE - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 1-Bromo-1-methylcyclopropane Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-Bromo-1-methylcyclopropane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile building block in organic synthesis. The most common reactions include:
-
Suzuki-Miyaura Coupling: To form a C-C bond between the cyclopropane (B1198618) ring and an aryl or vinyl group.
-
Grignard Reagent Formation: To create a nucleophilic cyclopropyl (B3062369) magnesium species for subsequent reactions with electrophiles.
-
Nucleophilic Substitution (SN1 and SN2): To introduce various functional groups onto the cyclopropane ring.
Q2: Why am I observing a low yield in my Suzuki-Miyaura coupling reaction?
A2: Low yields in Suzuki-Miyaura coupling reactions with this compound can be attributed to several factors. Due to the steric hindrance of the tertiary bromide, the oxidative addition step can be challenging. Common issues include inefficient catalysis, side reactions like homocoupling, and decomposition of the boronic acid. Optimizing the choice of palladium catalyst, ligand, base, and solvent is crucial for success.
Q3: My Grignard reaction with this compound is difficult to initiate. What are the likely causes?
A3: Difficulty in initiating Grignard reactions is a common problem. For a sterically hindered substrate like this compound, this can be more pronounced. The primary reasons are often an inactive magnesium surface due to an oxide layer, or the presence of trace amounts of water in the glassware or solvent.
Q4: What are the major side reactions to be aware of when working with this compound?
A4: The strained cyclopropane ring and the tertiary nature of the bromide influence the types of side reactions. Key side reactions to consider are:
-
Elimination Reactions: Especially with strong, bulky bases, elimination to form methylenecyclopropane (B1220202) can compete with substitution reactions.
-
Wurtz-type Coupling: During Grignard reagent formation, the newly formed Grignard reagent can react with unreacted this compound to form a dimer.[1]
-
Homocoupling: In Suzuki-Miyaura reactions, the coupling of two boronic acid molecules or two molecules of the bromide can occur, especially in the presence of oxygen.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield and Side Reactions
Problem: Low yield of the desired cross-coupled product and/or significant formation of homocoupled byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Solutions:
| Issue | Recommended Solution | Rationale |
| Inefficient Catalyst System | Switch to a more active catalyst system. For sterically hindered bromides, consider using bulky, electron-rich phosphine (B1218219) ligands like XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst like a Buchwald palladacycle.[2] | These ligands promote the oxidative addition of the sterically hindered C-Br bond to the palladium center, which is often the rate-limiting step. |
| Suboptimal Base | Screen a variety of bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging couplings.[3] | The base is crucial for activating the boronic acid for the transmetalation step. The right base can significantly increase the reaction rate.[3] |
| Inappropriate Solvent | Use a solvent system that ensures the solubility of all components. A mixture of an organic solvent (e.g., dioxane, toluene (B28343), or THF) and water is common. Anhydrous conditions may also be beneficial in some cases to prevent boronic acid decomposition. | Proper solubility is essential for efficient reaction kinetics. The presence of water can sometimes be beneficial for the transmetalation step. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. Many Suzuki couplings with challenging substrates are run at elevated temperatures (80-110 °C). | Higher temperatures can overcome the activation energy barrier for the oxidative addition step. |
| Homocoupling of Boronic Acid | Rigorously degas the reaction mixture and solvents (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles). Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol (B44631) ester). | Oxygen can promote the homocoupling of boronic acids. Ensuring an inert atmosphere is critical to minimize this side reaction. |
Quantitative Data: Suzuki Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Moderate |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | Very High |
| PdCl₂(dppf) | K₂CO₃ | DMF | 90 | Moderate to High |
Note: Yields are illustrative and highly dependent on the specific aryl bromide and reaction conditions.
Grignard Reagent Formation: Initiation Failure and Low Yield
Problem: The Grignard reaction fails to initiate, or the yield of the Grignard reagent is low, leading to poor performance in subsequent reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reaction issues.
Solutions:
| Issue | Recommended Solution | Rationale |
| Inactive Magnesium Surface | Activate the magnesium turnings prior to the addition of this compound. This can be done by adding a small crystal of iodine (the color will disappear upon activation), a few drops of 1,2-dibromoethane (B42909) (evolution of ethylene (B1197577) gas will be observed), or by gently crushing the magnesium turnings with a glass rod under an inert atmosphere.[4] | These methods remove the passivating magnesium oxide layer, exposing a fresh, reactive magnesium surface.[4] |
| Presence of Moisture | Rigorously dry all glassware (flame-dry or oven-dry) and use anhydrous ethereal solvents (diethyl ether or THF). Ensure the this compound is also dry. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2] | Grignard reagents are extremely strong bases and are readily quenched by protic species like water.[2] |
| Low Yield due to Wurtz Coupling | Add the solution of this compound in the ethereal solvent dropwise to the activated magnesium suspension at a rate that maintains a gentle reflux. This keeps the concentration of the bromide low in the presence of the formed Grignard reagent.[1] | Slow addition minimizes the reaction between the Grignard reagent and the starting bromide, which leads to the formation of the undesired dimer.[1] |
| Difficulty in Initiation | Add a small amount of a more reactive alkyl halide (e.g., methyl iodide) to "kick-start" the reaction. Gentle warming with a heat gun can also be applied, but with caution, as the reaction is exothermic.[2] | A more reactive halide can initiate the reaction, and the resulting Grignard reagent can then facilitate the reaction of the less reactive this compound. |
Quantitative Data: Grignard Reagent Formation from Alkyl Bromides
| Alkyl Bromide | Solvent | Activation Method | Reaction Time (h) | Estimated Yield (%) |
| 1-Bromobutane | Diethyl Ether | Iodine | 1-2 | 85-95 |
| Bromocyclohexane | THF | 1,2-Dibromoethane | 2-3 | 80-90 |
| This compound | THF | Iodine or 1,2-Dibromoethane | 2-4 | Moderate to High (with optimization) |
| tert-Butyl Bromide | Diethyl Ether | None (highly reactive) | 1 | >90 |
Note: Yields are illustrative. The yield for this compound is an estimate based on its steric hindrance and may require careful optimization.
Nucleophilic Substitution: Low Yield and Elimination Byproducts
Problem: Low yield of the desired substitution product and/or a significant amount of the elimination byproduct (methylenecyclopropane).
Logical Relationship Diagram:
Caption: Factors influencing substitution vs. elimination pathways.
Solutions:
| Issue | Recommended Solution | Rationale |
| Significant Elimination | Use a less basic nucleophile if possible. If a strong base is required, use a less sterically hindered one. Lowering the reaction temperature can also favor substitution over elimination. | This compound is a tertiary bromide, which can undergo both SN1 and E1/E2 reactions. Strong, bulky bases favor elimination. Elimination reactions are generally more entropically favored and thus become more dominant at higher temperatures. |
| Low SN2 Reactivity | Use a highly polar aprotic solvent such as DMSO or DMF to enhance the nucleophilicity of the attacking species.[5][6] | Polar aprotic solvents solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive, which can help overcome the steric hindrance at the tertiary carbon.[5][6] |
| Slow SN1 Reaction | If an SN1 pathway is desired, use a polar protic solvent (e.g., ethanol, water) and a weak nucleophile. | Polar protic solvents stabilize the intermediate carbocation, facilitating the SN1 pathway. |
Quantitative Data: Nucleophilic Substitution on Alkyl Bromides
| Nucleophile | Substrate | Solvent | Temperature (°C) | Product(s) | Typical Yield (%) |
| NaN₃ | 1-Bromobutane | DMF | 80 | 1-Azidobutane | >90 |
| NaCN | 2-Bromopropane | DMSO | 70 | 2-Cyanopropane & Propene | Variable |
| CH₃CO₂Na | This compound | Acetic Acid | 100 | Substitution & Elimination | Depends on conditions |
| H₂O | tert-Butyl Bromide | H₂O/Ethanol | 25 | tert-Butanol & Isobutylene | Variable |
Note: Yields are illustrative and highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to the flask.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Seal the flask and purge with argon or nitrogen for 15 minutes by bubbling the gas through the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-methoxy-4-(1-methylcyclopropyl)benzene.
Protocol 2: Formation of 1-Methylcyclopropylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (one small crystal)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas.
-
Place magnesium turnings (1.2 equiv.) in the flask. Add one small crystal of iodine.[1]
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Add a small portion (approx. 10%) of the bromide solution to the stirred magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be applied.[7]
-
Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours, or until the majority of the magnesium has been consumed.
-
The resulting grey-to-brown solution of the Grignard reagent should be used immediately in the subsequent reaction.
Protocol 3: Nucleophilic Substitution with Sodium Cyanide
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.) and anhydrous DMSO.
-
In a separate flask, dissolve sodium cyanide (1.5 equiv.) in anhydrous DMSO. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment and in a well-ventilated fume hood.
-
Slowly add the sodium cyanide solution to the solution of this compound.
-
Heat the reaction mixture to 90-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into a larger volume of ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the resulting 1-methylcyclopropanecarbonitrile by distillation or column chromatography.
References
Technical Support Center: Synthesis of 1-Bromo-1-methylcyclopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-bromo-1-methylcyclopropane. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common side products.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and prevention of common impurities.
Issue 1: Presence of a Volatile, Unidentified Alkene in the Product Mixture
-
Question: After purification, my NMR spectrum of this compound shows signals consistent with an alkene, but it's not a starting material. What could this be and how can I avoid it?
-
Answer: A likely side product is 1-methylcyclopropene . This can form via elimination of hydrogen bromide (HBr) from the desired product, especially if the reaction is run at elevated temperatures or in the presence of a base.
Troubleshooting Steps:
-
Reaction Temperature: Ensure the reaction temperature is kept as low as reasonably possible to minimize elimination reactions.
-
Base Contamination: Avoid contamination with basic reagents. If a base is used in a preceding step, ensure it is completely removed.
-
Purification: During workup, use a mild non-basic drying agent. Distillation should be performed at the lowest possible temperature under reduced pressure.
-
Issue 2: Formation of Ring-Opened Byproducts
-
Question: I am observing isomeric impurities that appear to be acyclic. What are the potential ring-opened side products and how are they formed?
-
Answer: The highly strained cyclopropane (B1198618) ring is susceptible to opening, especially under radical or acidic conditions. Common ring-opened byproducts include 3-bromo-2-methyl-1-propene and 1-bromo-2-methyl-2-propene .
Formation Pathways:
-
Radical Bromination: If using a free-radical bromination method (e.g., with N-bromosuccinimide), the intermediate cyclopropylcarbinyl radical can rearrange to a more stable homoallyl radical, leading to ring-opened products.
-
Acid-Catalyzed Opening: The presence of strong acids (e.g., HBr) can protonate the cyclopropane ring, leading to a carbocation that can rearrange to an acyclic isomer.
Troubleshooting Steps:
-
Reaction Choice: For syntheses starting from methylcyclopropane (B1196493), consider methods that do not proceed via high-energy radical intermediates if ring-opening is a major issue.
-
Control of Acidity: When using acidic reagents like HBr, use the minimum necessary amount and maintain low temperatures. A non-polar solvent can sometimes suppress acid-catalyzed side reactions.
-
Purification: Ring-opened isomers may have boiling points close to the product. Fractional distillation under high vacuum is recommended.
-
Issue 3: Presence of Dihalogenated or Ester Impurities
-
Question: My mass spectrum indicates the presence of a dibrominated species or a compound with a higher molecular weight than expected. What could these be?
-
Answer: Depending on the synthetic route, you may be observing 1,1-dibromo-2-methylcyclopropane or an ester byproduct .
Formation Pathways:
-
Dibromocarbene Addition: If your synthesis involves the addition of dibromocarbene to isobutene, incomplete reduction of the resulting 1,1-dibromo-2,2-dimethylcyclopropane can leave this as an impurity.
-
Hunsdiecker Reaction: In the Hunsdiecker reaction of 1-methylcyclopropanecarboxylic acid, using an incorrect stoichiometry (an excess of the silver salt relative to bromine) can lead to the formation of the Simonini ester, 1-methylcyclopropyl 1-methylcyclopropanecarboxylate .
Troubleshooting Steps:
-
Stoichiometry: In the Hunsdiecker reaction, ensure a 1:1 molar ratio of the silver carboxylate to bromine.
-
Reaction Monitoring: For reductions of gem-dibromides, monitor the reaction closely by TLC or GC to ensure complete conversion.
-
Purification: These higher-boiling impurities can typically be separated by distillation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes for this compound?
-
A1: The most frequently employed methods include:
-
The Hunsdiecker reaction (or a modification like the Cristol-Firth method) of silver 1-methylcyclopropanecarboxylate.
-
Addition of dibromocarbene to isobutene followed by reduction of the resulting 1,1-dibromo-2,2-dimethylcyclopropane.
-
Reaction of 1-methylcyclopropanol (B1279875) with hydrobromic acid.
-
Free radical bromination of methylcyclopropane using a bromine source like N-bromosuccinimide (NBS).
-
-
-
Q2: How can I best purify the final product?
-
A2: Fractional distillation under reduced pressure is the most effective method for purifying this compound from common side products. It is important to minimize the distillation temperature to prevent thermal decomposition or elimination reactions.
-
-
Q3: Are there any specific safety precautions I should take?
-
A3: this compound is a flammable liquid and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Reactions involving bromine or dibromocarbene precursors should be handled with extreme care due to their toxicity and reactivity.
-
Data Presentation
Table 1: Summary of Potential Side Products and Their Origin
| Side Product | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Common Synthetic Origin |
| 1-Methylcyclopropene | C₄H₆ | 54.09 | ~12 | Elimination from product |
| 3-Bromo-2-methyl-1-propene | C₄H₇Br | 135.00 | 94-95 | Ring-opening |
| 1-Bromo-2-methyl-2-propene | C₄H₇Br | 135.00 | 91-92 | Ring-opening |
| 1,1-Dibromo-2,2-dimethylcyclopropane | C₅H₈Br₂ | 227.92 | 155-157 | Incomplete reduction |
| 1-Methylcyclopropyl 1-methylcyclopropanecarboxylate | C₁₀H₁₄O₂ | 166.22 | (Higher boiling) | Hunsdiecker (Simonini) |
Experimental Protocols
Protocol 1: Modified Hunsdiecker Reaction (Cristol-Firth Method)
This protocol is adapted from the synthesis of bromocyclopropane (B120050) and should be optimized for 1-methylcyclopropanecarboxylic acid.
-
Apparatus: Set up a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask should be protected from light by wrapping it in aluminum foil.
-
Reagents: In the flask, suspend red mercuric oxide (0.55 eq.) in a suitable solvent like carbon tetrachloride. Add 1-methylcyclopropanecarboxylic acid (1.0 eq.).
-
Reaction: Heat the mixture to reflux with stirring. Slowly add a solution of bromine (1.1 eq.) in the same solvent through the dropping funnel.
-
Monitoring: The reaction progress can be monitored by the evolution of carbon dioxide. The reaction is typically complete when CO₂ evolution ceases.
-
Workup: Cool the reaction mixture in an ice bath and filter to remove the mercuric bromide precipitate. Wash the precipitate with the solvent.
-
Purification: Combine the filtrates and carefully remove the solvent by distillation. The crude product is then purified by fractional distillation under reduced pressure.
Visualizations
Technical Support Center: Purification of 1-Bromo-1-methylcyclopropane
Welcome to the technical support center for the purification of 1-Bromo-1-methylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification techniques, troubleshooting potential issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
Fractional distillation is the most common and effective method for purifying this compound. This technique is particularly useful for separating the desired product from impurities with close boiling points, which may include unreacted starting materials or side-products from the synthesis. For thermally sensitive compounds, distillation under reduced pressure is recommended to lower the boiling point and minimize the risk of decomposition.
Q2: My crude product has a dark brown or purplish color. What is the cause and how can I remove it?
A dark coloration in the crude product typically indicates the presence of dissolved elemental bromine (Br₂). This can be easily remedied during the aqueous work-up procedure. Washing the organic layer with a mild reducing agent solution, such as saturated aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), will quench the excess bromine and remove the color.[1]
Q3: I am experiencing emulsion formation during the aqueous wash. How can I resolve this?
Emulsion formation is a common issue when washing crude alkyl halides. To break an emulsion, you can try the following strategies:
-
Allow the separatory funnel to stand undisturbed for an extended period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
If the emulsion persists, filtering the mixture through a pad of Celite® may be effective.[1]
Q4: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of the final product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and identify any impurities with distinct signals.
Q5: How should I properly store purified this compound?
Like many alkyl halides, this compound can be sensitive to light and heat, which may lead to decomposition over time. It is recommended to store the purified product in an amber glass bottle to protect it from light. For long-term storage, keep the container tightly sealed in a cool, dark place, such as a refrigerator, and consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prolong its shelf life.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low product yield after distillation | - Incomplete initial synthesis reaction.- Significant product loss during aqueous extractions.- Formation of elimination byproducts favored by high temperatures.- Inefficient distillation setup (e.g., poor insulation, leaks).- Distilling to complete dryness, causing product decomposition. | - Ensure the synthesis reaction has gone to completion before work-up.- Carefully separate the aqueous and organic layers during extraction.- Consider using reduced pressure distillation to lower the temperature.- Ensure the distillation apparatus is well-sealed and insulated.- Do not distill the flask to dryness. |
| Product decomposes during distillation | - The distillation temperature is too high, leading to thermal decomposition. | - Use vacuum distillation to lower the boiling point of the product. |
| Inconsistent boiling point during distillation | - Presence of multiple impurities with different boiling points.- Fluctuations in the vacuum pressure. | - Employ fractional distillation for better separation of components.- Ensure a stable and consistent vacuum is maintained throughout the distillation. |
Experimental Protocols
Aqueous Work-up for Crude this compound
This protocol is designed to remove water-soluble impurities, neutralize any residual acid, and quench excess bromine from the crude reaction mixture.
Materials:
-
Crude this compound
-
Separatory funnel
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (if color is present)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Filter funnel and filter paper
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water to remove water-soluble impurities.
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Saturated aqueous sodium bisulfite solution (if the organic layer is colored) until the color disappears.[1]
-
Brine to facilitate separation and remove the bulk of the water.[1]
-
-
After each wash, gently shake the separatory funnel, venting frequently. Allow the layers to separate completely and drain the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter the dried organic layer to remove the drying agent. The resulting solution is the crude, dried this compound, ready for distillation.
Fractional Distillation of this compound
This protocol describes the final purification step to obtain high-purity this compound.
Materials:
-
Crude, dried this compound
-
Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Boiling chips or a magnetic stir bar
-
Thermometer and adapter
-
Vacuum source and gauge (for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Place the crude, dried this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
-
If performing vacuum distillation, connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level.
-
Begin heating the distillation flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. Collect any low-boiling forerun, which may contain residual solvents or impurities.
-
As the temperature rises and stabilizes at the boiling point of this compound, collect the main fraction in a clean receiving flask.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Turn off the heating and allow the apparatus to cool completely before disassembling. If under vacuum, slowly and carefully release the vacuum.
-
Transfer the purified this compound to a clean, dry, and properly labeled storage container.
Data Presentation
| Property | Value |
| Molecular Formula | C₄H₇Br |
| Molecular Weight | 135.00 g/mol [2] |
| Appearance | Colorless liquid[3] |
| Solubility | Limited solubility in water[3] |
Note: The exact boiling point of this compound at atmospheric and reduced pressures is not consistently reported in publicly available literature. It is recommended to determine this experimentally or consult specialized chemical databases.
Visualizations
Caption: A flowchart illustrating the general purification workflow for this compound.
Caption: A decision tree for troubleshooting common issues during purification.
References
Technical Support Center: Grignard Reaction with 1-Bromo-1-methylcyclopropane
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Grignard reaction involving 1-bromo-1-methylcyclopropane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is failing to initiate. What are the common causes and how can I resolve this?
A1: Difficulty in initiating a Grignard reaction is a common issue, often stemming from two primary factors: the presence of a passivating magnesium oxide layer on the surface of the magnesium turnings and residual moisture in the reaction setup.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. The solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), must be anhydrous.[1]
-
Activate the Magnesium: The magnesium turnings require activation to remove the oxide layer and expose a fresh, reactive surface. Several methods can be employed:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium. The disappearance of the iodine's color or the evolution of gas (ethylene) indicates successful activation.[2]
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle before the reaction or stirring them vigorously in the reaction flask can help expose a fresh surface.[2]
-
-
Q2: I'm observing a very low yield of my desired product. What are the likely side reactions occurring with this compound?
A2: Low yields with this compound can be attributed to several side reactions inherent to cyclopropyl (B3062369) and tertiary Grignard reagents.
-
Common Side Reactions:
-
Formation of 1-methylcyclopropane: Studies on similar cyclopropyl bromides have shown that the formation of the corresponding alkane (in this case, 1-methylcyclopropane) can be a significant side reaction, consuming a substantial portion of the starting material.[3] This occurs through the abstraction of a hydrogen atom from the solvent by the cyclopropyl radical intermediate.[3]
-
Wurtz Coupling: This is a common side reaction where the formed Grignard reagent reacts with the unreacted this compound to form a dimer. To minimize this, ensure a slow, dropwise addition of the alkyl bromide to the magnesium suspension.[4]
-
Elimination Reactions: Tertiary Grignard reagents can be prone to elimination reactions, although in the case of 1-methylcyclopropylmagnesium bromide, this is less likely due to the strain of forming a double bond within the cyclopropane (B1198618) ring.
-
Q3: What is the optimal solvent for preparing 1-methylcyclopropylmagnesium bromide?
A3: Ethereal solvents are crucial for the stabilization of the Grignard reagent.[5] The most commonly used solvents are anhydrous diethyl ether and tetrahydrofuran (THF). THF is often preferred for less reactive halides as it is a better coordinating solvent.[5]
Q4: Can the 1-methylcyclopropylmagnesium bromide undergo ring-opening?
A4: While cyclopropane rings are strained, the 1-methylcyclopropyl Grignard reagent is generally stable under typical Grignard reaction conditions and is not expected to undergo significant ring-opening. However, prolonged heating or harsh reaction conditions should be avoided.
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and recommended solutions when performing a Grignard reaction with this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).2. Presence of moisture in glassware or solvent.[1]3. Low reactivity of the alkyl bromide. | 1. Activate Magnesium: Use iodine, 1,2-dibromoethane, or mechanical grinding.[2]2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents under an inert atmosphere (Nitrogen or Argon).[1]3. Initiation Aids: Add a small amount of a pre-formed Grignard reagent or gently warm the flask.[4] |
| Low Yield of Grignard Reagent | 1. Formation of 1-methylcyclopropane: Radical intermediates abstracting hydrogen from the solvent.[3]2. Wurtz Coupling: The Grignard reagent reacts with unreacted alkyl bromide.[4]3. Incomplete reaction. | 1. This is an inherent reactivity challenge. Using a higher concentration of the alkyl bromide may favor Grignard formation over solvent reaction.2. Slow Addition: Add the this compound solution dropwise to maintain a low concentration in the reaction mixture.[4]3. Ensure most of the magnesium has been consumed. If not, allow for a longer reaction time or gentle heating. |
| Reaction Stops Prematurely | 1. Insufficiently dry conditions.2. Poor quality of reagents (impurities in solvent or alkyl bromide). | 1. Re-evaluate all drying procedures for glassware and solvents.[1]2. Ensure the purity of this compound and the solvent. |
| Dark Brown/Black Reaction Color | Decomposition of the Grignard reagent, possibly due to overheating or presence of oxygen. | Maintain a gentle reflux and a positive pressure of inert gas throughout the reaction. |
Experimental Protocols
Protocol 1: Preparation of 1-methylcyclopropylmagnesium bromide
This protocol is adapted from general procedures for the formation of Grignard reagents.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or THF
-
Iodine crystal or 1,2-dibromoethane
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and drying tube (all oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.[2]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and its color is observed, then allow it to cool.[2]
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion of this solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[2] If the reaction does not start, gentle warming with a water bath may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting gray solution is the Grignard reagent and should be used immediately.
Protocol 2: Reaction of 1-methylcyclopropylmagnesium bromide with an Electrophile (e.g., an Aldehyde)
Procedure:
-
Addition of Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.[2]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[2]
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation and yield issues.
Caption: Reaction pathway for the Grignard reaction and common side reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. experimental chemistry - Preparation of tertiary Grignard reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Optimizing Coupling Reactions of 1-Bromo-1-methylcyclopropane
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 1-Bromo-1-methylcyclopropane, a sterically hindered tertiary alkyl halide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I experiencing low to no yield in the Suzuki-Miyaura coupling of this compound?
A: Low yields with this substrate are common and typically stem from its sterically hindered, tertiary nature, which poses several challenges to the standard Suzuki-Miyaura catalytic cycle.
-
Slow Oxidative Addition: The bulky methylcyclopropyl group can significantly slow down the initial oxidative addition step to the Palladium(0) center, which is often the rate-determining step.[1]
-
Catalyst Deactivation: The chosen catalyst system may not be robust enough for this challenging substrate, leading to deactivation before the reaction reaches completion.
-
Competing Side Reactions: Side reactions such as hydrodehalogenation (reduction of the bromide) or homocoupling of the boronic acid partner can consume starting materials.[2][3]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands. Ligands such as XPhos, SPhos, and RuPhos can accelerate oxidative addition and stabilize the catalytic species.[2]
-
Catalyst System: Consider using more active pre-catalysts. Alternatively, Nickel-based catalyst systems have shown high efficacy for the cross-coupling of unactivated tertiary alkyl halides and can be a superior alternative to Palladium.[4][5]
-
Base and Solvent: The choice of base and solvent is critical. Stronger, non-nucleophilic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[6] Anhydrous aprotic solvents such as dioxane, toluene, or THF are generally effective.[7]
-
Temperature: These reactions often require elevated temperatures (e.g., 100-120 °C) to overcome the high activation energy of the oxidative addition step.[7]
Q2: I am observing a significant amount of homocoupling product from my boronic acid. How can I minimize this side reaction?
A: Homocoupling of the boronic acid (Glaser coupling) is primarily caused by the presence of oxygen in the reaction mixture, which can oxidize the Palladium(0) catalyst to Palladium(II) species that promote this unwanted pathway.[6][8]
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure all solvents and the reaction mixture are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[2][6]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
Use Stable Boron Reagents: Protodeboronation, another common side reaction, can be minimized by using more stable boronic esters (e.g., pinacol (B44631) esters, Bpin) or potassium trifluoroborate salts (BF₃K) instead of the free boronic acid.[2][9][10] These reagents are more resistant to premature degradation.
Q3: What are the optimal starting points for a Buchwald-Hartwig amination with this compound?
A: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. For a tertiary alkyl halide like this compound, success hinges on using a highly active catalyst system capable of facilitating the coupling of an unactivated C(sp³)-Br bond.[11][12]
Key Parameters:
-
Catalyst and Ligand: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich biarylphosphine ligand is essential. Ligands like BrettPhos or the use of specific catalyst systems developed for C(sp³)-N coupling are highly recommended.[13]
-
Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices.[14]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and other side reactions.
Q4: My reaction is stalled, with starting materials remaining even after extended time. What steps should I take?
A: A stalled reaction points towards catalyst deactivation or suboptimal reaction conditions. A logical troubleshooting approach is necessary.
Below is a workflow to diagnose and solve issues related to low conversion in the coupling of this compound.
Caption: Troubleshooting workflow for low conversion.
Data on Reaction Conditions
The following tables summarize typical starting conditions and optimization results for key coupling reactions with sterically hindered alkyl bromides. Yields are representative and highly dependent on the specific coupling partner.
Table 1: Suzuki-Miyaura Coupling Condition Optimization
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Representative Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | < 10% | Standard conditions are often ineffective. |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 60-75% | Bulky ligand significantly improves yield. |
| XPhos Pd G3 (2) | - | K₃PO₄ (3) | t-AmylOH | 110 | 70-85% | Pre-catalyst simplifies setup and improves activity. |
| NiCl₂(dme) (5) | dtbbpy (10) | LiOtBu (1.7) | Dioxane | 80 | 75-90% | Nickel catalysis is highly effective for tertiary bromides.[4] |
Table 2: Buchwald-Hartwig Amination Condition Optimization
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Amine Partner | Solvent | Temp. (°C) | Representative Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Morpholine | Toluene | 100 | 20-40% |
| Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | Aniline | Toluene | 100 | 80-95% |
| (Cy₂t-BuP)₂Pd | - | Cs₂CO₃ (1.5) | Benzophenone Imine | tert-AmylOH | 100 | 70-85% |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid pinacol ester.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add NiCl₂(dme) (5 mol%), the di-tert-butyl bipyridine (dtbbpy) ligand (10 mol%), and the arylboronic acid pinacol ester (1.2 equivalents).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under a positive flow of inert gas, add LiOtBu (1.7 equivalents).[4] Then, add anhydrous dioxane (to achieve ~0.2 M concentration) followed by this compound (1.0 equivalent).
-
Reaction: Place the vial in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing the Catalytic Cycle and Key Challenges
The sluggish oxidative addition is the primary hurdle in the palladium-catalyzed coupling of this compound.
Caption: Simplified Suzuki-Miyaura cycle highlighting the oxidative addition challenge.
References
- 1. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-Bromo-1-methylcyclopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-bromo-1-methylcyclopropane.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound include:
-
Hunsdiecker Reaction: Decarboxylative bromination of the silver salt of 1-methylcyclopropanecarboxylic acid.
-
Appel Reaction: Treatment of 1-methylcyclopropanol (B1279875) with a brominating agent like triphenylphosphine (B44618) dibromide or carbon tetrabromide and triphenylphosphine.
-
Direct Bromination of Methylenecyclopropane: Addition of HBr across the double bond of methylenecyclopropane, often under radical or polar conditions.
Q2: I am getting a low yield in my synthesis. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Ring-opening side reactions: The strained cyclopropane (B1198618) ring is susceptible to opening under acidic or radical conditions, leading to the formation of isomeric brominated alkenes.
-
Incomplete reaction: Insufficient reaction time, low temperature, or impure reagents can lead to incomplete conversion of the starting material.
-
Product volatility: this compound is a low-boiling point liquid, and significant loss can occur during workup and purification if not handled carefully.
-
Suboptimal reaction conditions: The choice of solvent, base (if applicable), and temperature can significantly impact the reaction outcome.
Q3: How can I minimize the formation of ring-opened byproducts?
A3: Minimizing ring-opening is a critical challenge. Consider the following strategies:
-
Use of mild reaction conditions: Avoid strong acids and high temperatures. For HBr addition to methylenecyclopropane, radical conditions (using a radical initiator like AIBN) are often preferred over polar conditions to favor the desired addition over rearrangement.
-
Choice of brominating agent: For the conversion of 1-methylcyclopropanol, milder brominating agents like N-bromosuccinimide (NBS) in the presence of triphenylphosphine may be preferable to harsher reagents.
-
Control of stoichiometry: Precise control over the amount of brominating agent can help to reduce side reactions.
Q4: What are the best methods for purifying this compound?
A4: Purification can be challenging due to the product's volatility and the potential for closely boiling impurities.
-
Fractional distillation: This is the most common method for purifying the final product. A well-packed fractional distillation column is recommended to separate the desired product from isomeric impurities.
-
Flash column chromatography: For small-scale reactions, chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) can be effective. However, care must be taken to avoid product evaporation.
-
Washing with a mild base: A dilute aqueous solution of sodium bicarbonate can be used to remove any acidic impurities before distillation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive reagents (e.g., old silver salt for Hunsdiecker, decomposed brominating agent).2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use freshly prepared or properly stored reagents.2. Gradually increase the reaction temperature while monitoring for product formation (TLC, GC-MS).3. Extend the reaction time. |
| Presence of multiple spots on TLC/peaks in GC-MS | 1. Formation of ring-opened isomers (e.g., 1-bromo-2-butene, 3-bromo-2-methyl-1-propene).2. Presence of unreacted starting material.3. Formation of other side products (e.g., from reaction with solvent). | 1. See FAQ Q3 for minimizing ring-opening.2. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.3. Choose an inert solvent for the reaction. |
| Product decomposes during distillation | 1. Distillation temperature is too high.2. Presence of acidic or basic impurities catalyzing decomposition. | 1. Perform distillation under reduced pressure to lower the boiling point.2. Neutralize the crude product with a mild wash (e.g., saturated NaHCO₃ solution) before distillation. |
| Difficulty in removing triphenylphosphine oxide byproduct (from Appel reaction) | 1. Triphenylphosphine oxide is highly polar and can be difficult to separate from polar products. | 1. After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexanes or a mixture of ether and hexanes, followed by filtration.2. Alternatively, perform a column chromatography with a non-polar eluent. |
Experimental Protocols
Method 1: Hunsdiecker Reaction from 1-Methylcyclopropanecarboxylic Acid
This protocol is adapted from the synthesis of bromocyclopropane (B120050) and should be optimized for the methylated analogue.
Materials:
-
1-Methylcyclopropanecarboxylic acid
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Diatomaceous earth (Celite)
Procedure:
-
Preparation of Silver 1-methylcyclopropanecarboxylate:
-
Dissolve 1-methylcyclopropanecarboxylic acid in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of silver nitrate with stirring.
-
The silver salt will precipitate. Filter the precipitate, wash with water and then acetone, and dry thoroughly under vacuum in the dark.
-
-
Hunsdiecker Reaction:
-
Suspend the dry silver salt in anhydrous carbon tetrachloride.
-
Slowly add a solution of bromine in carbon tetrachloride to the stirred suspension at a controlled temperature (typically 0 °C to room temperature). The reaction is often exothermic.
-
After the addition is complete, stir the mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or GC-MS).
-
-
Workup and Purification:
-
Filter the reaction mixture through a pad of diatomaceous earth to remove silver bromide.
-
Wash the filtrate with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the residue by fractional distillation under reduced pressure to obtain this compound.
-
| Parameter | Typical Value |
| Yield | 40-60% |
| Purity | >95% (after distillation) |
| Reaction Time | 2-4 hours |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
This guide provides a starting point for addressing common challenges in the synthesis of this compound. For specific and complex issues, consulting detailed literature and seeking expert advice is always recommended.
Technical Support Center: Analysis of Impurities in 1-Bromo-1-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the analysis of impurities in 1-Bromo-1-methylcyclopropane.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Common impurities can originate from the synthetic route used for its preparation. Two plausible synthetic pathways are the Hunsdiecker reaction of 1-methylcyclopropanecarboxylic acid and the Appel reaction of 1-methylcyclopropanol. Free-radical bromination of methylcyclopropane (B1196493) is another possible route.
Potential impurities include:
-
Starting Materials: Unreacted 1-methylcyclopropanecarboxylic acid[1][2] or 1-methylcyclopropanol.
-
Reagents and Byproducts: Triphenylphosphine oxide (from the Appel reaction)[3][4][5], succinimide (B58015) (from reactions using N-bromosuccinimide).[6]
-
Isomeric Impurities: 1-bromo-2-methylcyclopropane, which can arise from the free-radical bromination of methylcyclopropane.
-
Polybrominated Impurities: Dibrominated or other polybrominated cyclopropane (B1198618) derivatives.
-
Solvent Residues: Solvents used during synthesis and purification, such as dichloromethane (B109758) or carbon tetrachloride.[4]
Q2: Which analytical techniques are most suitable for analyzing the purity of this compound?
A2: Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the primary technique for purity assessment and impurity profiling.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is invaluable for structural elucidation of the main component and identification of unknown impurities.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Active sites in the GC inlet or column, or column overload.
-
Troubleshooting Steps:
-
Deactivate the Inlet: Use a fresh, deactivated inlet liner.
-
Condition the Column: Bake the column at a high temperature as recommended by the manufacturer.
-
Check for Overload: Dilute the sample and reinject. If peak shape improves, the column was likely overloaded.
-
Column Choice: A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is generally recommended for halogenated compounds.
-
Issue 2: Ghost Peaks
-
Possible Cause: Contamination from previous injections or septum bleed.
-
Troubleshooting Steps:
-
Run a Blank: Inject a solvent blank to see if the ghost peaks are present.
-
Bake Out the System: Increase the temperature of the inlet and column to remove contaminants.
-
Replace the Septum: Use a high-quality, low-bleed septum.
-
Issue 3: Inaccurate Quantification
-
Possible Cause: Non-linearity of the detector response, or improper integration.
-
Troubleshooting Steps:
-
Calibration Curve: Prepare a multi-point calibration curve for this compound and any known impurities.
-
Internal Standard: Use an internal standard for more accurate quantification.
-
Integration Parameters: Manually review and adjust peak integration parameters to ensure all peaks are integrated correctly.
-
Nuclear Magnetic Resonance (NMR) Analysis
Issue 1: Unidentified Peaks in the Spectrum
-
Possible Cause: Presence of impurities or degradation products.
-
Troubleshooting Steps:
-
Compare with Reference Spectra: Compare the acquired spectrum with a reference spectrum of pure this compound.
-
Check for Known Impurities: Compare the chemical shifts of the unknown peaks with the known spectra of potential impurities (e.g., 1-methylcyclopropanecarboxylic acid). The ¹H NMR spectrum of 1-methylcyclopropanecarboxylic acid shows characteristic signals that can be used for its identification.[1][8]
-
2D NMR Experiments: Perform 2D NMR experiments like COSY and HSQC to help elucidate the structure of the unknown impurities.
-
Issue 2: Broad Peaks
-
Possible Cause: Poor shimming, high sample concentration, or presence of paramagnetic impurities.
-
Troubleshooting Steps:
-
Shim the Magnet: Re-shim the magnet to improve field homogeneity.
-
Dilute the Sample: Prepare a more dilute sample.
-
Filter the Sample: If paramagnetic impurities are suspected, filter the NMR sample through a small plug of silica (B1680970) gel.
-
Data Presentation
Table 1: Potential Impurities and their Origin
| Impurity | Potential Origin | Analytical Method for Detection |
| 1-Methylcyclopropanecarboxylic Acid | Hunsdiecker Reaction (Unreacted Starting Material) | GC-MS, ¹H NMR |
| 1-Methylcyclopropanol | Appel Reaction (Unreacted Starting Material) | GC-MS, ¹H NMR |
| Triphenylphosphine oxide | Appel Reaction (Byproduct) | GC-MS, ³¹P NMR |
| 1-bromo-2-methylcyclopropane | Free-Radical Bromination (Isomeric Impurity) | GC-MS, ¹H NMR |
| Dibromomethylcyclopropane | Free-Radical Bromination (Polybrominated Impurity) | GC-MS |
| Dichloromethane | Solvent Residue | GC-MS (Headspace) |
| Carbon Tetrachloride | Solvent Residue | GC-MS (Headspace) |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
Objective: To identify and quantify impurities in a sample of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 35-350 m/z
Sample Preparation:
-
Prepare a 1000 ppm solution of the this compound sample in dichloromethane.
-
If an internal standard is used, add it to the sample solution at a known concentration.
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.[7]
-
Identify impurity peaks by comparing their mass spectra with library data and known standards.
-
Quantify impurities using the peak area percentage or by creating a calibration curve with certified reference standards.
Protocol 2: ¹H NMR Analysis for Impurity Identification
Objective: To identify the presence of specific impurities, such as unreacted starting materials.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration if quantitative analysis is desired.
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals.
-
Compare the chemical shifts and coupling patterns to reference spectra of this compound and potential impurities. For example, the presence of signals corresponding to 1-methylcyclopropanecarboxylic acid would indicate an incomplete Hunsdiecker reaction.[1][8]
Visualizations
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Appel Reaction [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. This compound | 50915-27-0 [m.chemicalbook.com]
- 7. 50915-27-0|this compound|BLD Pharm [bldpharm.com]
- 8. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Managing Exothermic Reactions with 1-Bromo-1-methylcyclopropane
This technical support center is designed for researchers, scientists, and drug development professionals working with 1-Bromo-1-methylcyclopropane. It provides essential guidance on managing potential exothermic events, ensuring safer and more reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, as well as respiratory irritation.[1] Due to the strained cyclopropane (B1198618) ring, it has the potential to undergo highly exothermic reactions, particularly ring-opening reactions or reactions with strong nucleophiles or bases. The isomerization of cyclopropane to propene, for example, is an exothermic process.[2]
Q2: What types of reactions involving this compound are likely to be exothermic?
A2: Several reaction types can be significantly exothermic:
-
Grignard Reagent Formation: The reaction with magnesium metal to form a Grignard reagent is often highly exothermic and requires careful initiation and temperature control.
-
Nucleophilic Substitution Reactions: Reactions with strong, unhindered nucleophiles can be rapid and generate significant heat.
-
Elimination Reactions: The use of strong, bulky bases to induce elimination reactions can also be exothermic.
-
Ring-Opening Reactions: Under certain conditions, such as with some Lewis acids or at elevated temperatures, the cyclopropane ring can open, which is typically a highly exothermic process.
Q3: What are the initial signs of a runaway reaction?
A3: Key indicators of a potential runaway reaction include:
-
A sudden, uncontrolled increase in temperature.
-
A rapid increase in pressure within the reaction vessel.
-
Vigorous, unexpected gas evolution.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent even with cooling applied.
Q4: What immediate actions should be taken if a runaway reaction is suspected?
A4: If a runaway reaction is suspected, prioritize safety:
-
Alert personnel in the immediate vicinity.
-
If safe to do so, remove any external heating sources.
-
Increase external cooling by applying an ice bath or other cooling medium.
-
Stop the addition of any reagents.
-
If the situation escalates and cannot be controlled, evacuate the area and follow emergency procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Spike During Reagent Addition | 1. Reagent addition rate is too fast.2. Inadequate cooling capacity.3. Reaction concentration is too high. | 1. Immediately stop the addition of the reagent.2. Increase cooling to the reaction vessel.3. For future experiments, reduce the rate of addition and consider diluting the reaction mixture. |
| Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm | 1. "Induction period" leading to an accumulation of unreacted starting material.2. Poor mixing, creating localized "hot spots" upon initiation. | 1. Ensure a small amount of the reaction has initiated before adding the bulk of the reagent.2. Improve stirring efficiency to ensure homogenous mixing.3. Consider adding a small amount of a pre-formed active species to initiate the reaction smoothly. |
| Pressure Buildup in the Reaction Vessel | 1. Gas evolution from the reaction.2. Boiling of a low-boiling point solvent due to an exotherm. | 1. Ensure the reaction is adequately vented through a condenser or a bubbler.2. Maintain a reaction temperature well below the boiling point of the solvent.3. If necessary, choose a higher-boiling point solvent. |
| Exotherm During Aqueous Work-up or Quenching | 1. Quenching of a highly reactive intermediate (e.g., Grignard reagent).2. Reaction of unconsumed starting material with the quenching agent. | 1. Cool the reaction mixture to 0°C or below before quenching.2. Add the quenching agent slowly and portion-wise with vigorous stirring.3. Use a less reactive quenching agent initially (e.g., a saturated solution of ammonium (B1175870) chloride for Grignard reagents). |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 50915-27-0[3][4] |
| Molecular Formula | C₄H₇Br[3][4] |
| Molecular Weight | 135.00 g/mol [3] |
| Appearance | Colorless liquid[4] |
| Boiling Point | Not readily available |
| Flash Point | Highly Flammable[1] |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Nucleophilic Substitution Reaction
This protocol provides a general guideline for performing a nucleophilic substitution reaction with this compound while managing the potential exotherm.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide)
-
Anhydrous, high-boiling point solvent (e.g., DMF)
-
Reaction vessel with a magnetic stirrer, temperature probe, and addition funnel
-
Cooling bath (ice-water or dry ice-acetone)
-
Quenching solution (e.g., water, brine)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: Charge the reaction vessel with the nucleophile and the solvent.
-
Cooling: Cool the mixture to a low starting temperature (e.g., 0°C).
-
Slow Addition: Dissolve this compound in a small amount of the reaction solvent and add it to the addition funnel. Add the solution dropwise to the cooled, stirred reaction mixture.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature. Maintain a constant temperature by adjusting the addition rate and the cooling bath.
-
Reaction Completion: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Controlled Quench: Cool the reaction mixture back down to 0°C and slowly add the quenching solution.
-
Work-up: Proceed with the standard aqueous work-up and extraction of the product.
Protocol 2: Emergency Quenching Procedure for a Runaway Reaction
This protocol is for emergency use only in the event of a runaway reaction that cannot be controlled by standard cooling procedures.
Prerequisites:
-
A pre-prepared, cold quenching solution should be readily accessible. The choice of quencher depends on the reaction, but a large volume of a non-reactive, high-heat-capacity solvent or a suitable reactive quenching agent is recommended.
-
Personnel must be trained in emergency procedures.
Procedure:
-
Immediate Cooling: If the exotherm is severe, and it is safe to do so, carefully and slowly add a cold, inert solvent (with a higher boiling point than the reaction solvent) to dilute the reaction and absorb heat.
-
Controlled Quenching Agent Addition: If a reactive quench is necessary (e.g., for an organometallic reagent), add the quenching agent very slowly from a safe distance, if possible. Be aware that the quenching reaction itself can be exothermic.
Visualizations
Caption: Experimental workflow for managing exothermic reactions.
Caption: Troubleshooting logic for exothermic events.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Methyl-1-phenylcyclopropane: A Performance Analysis of Reactions Involving 1-Bromo-1-methylcyclopropane and Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
The methylcyclopropyl moiety is a valuable structural motif in medicinal chemistry, known for enhancing metabolic stability and potency in drug candidates. This guide provides a comprehensive comparison of synthetic routes to 1-methyl-1-phenylcyclopropane, a key intermediate for introducing this functional group. We will characterize the products from a proposed reaction of 1-bromo-1-methylcyclopropane and compare its performance with a well-documented alternative synthesis: the catalytic cyclopropanation of α-methylstyrene. This objective analysis, supported by experimental data, will aid researchers in selecting the optimal synthetic strategy.
Data Presentation: Comparison of Synthetic Routes
Two primary approaches for the synthesis of 1-methyl-1-phenylcyclopropane are compared below. Route A outlines a plausible Grignard-based synthesis starting from this compound. Route B details a recently developed iron-catalyzed asymmetric cyclopropanation of α-methylstyrene, offering high efficiency and stereoselectivity.[1][2]
| Parameter | Route A: Grignard Reaction from this compound (Proposed) | Route B: Catalytic Cyclopropanation of α-Methylstyrene[1][2] |
| Starting Materials | This compound, Magnesium, Benzaldehyde (B42025) | α-Methylstyrene, Ethyl diazoacetate |
| Key Reagents | Anhydrous Diethyl Ether, HCl (aq) | Chiral Iron Porphyrin Complex |
| Reaction Conditions | Anhydrous, inert atmosphere; Room temperature | Ambient temperature |
| Typical Yield | Estimated 60-80% | Up to 99% |
| Diastereoselectivity (trans/cis) | Not applicable (single isomer product) | Up to 99:1 |
| Enantioselectivity (ee for trans) | Not applicable (racemic product) | Up to 87% |
| Key Advantages | Utilizes a readily available brominated cyclopropane. | High yield, high diastereoselectivity, catalytic, enantioselective. |
| Key Disadvantages | Requires strict anhydrous conditions; Grignard reagent is moisture sensitive. | Requires synthesis of a specialized catalyst; diazo compounds can be hazardous. |
Characterization of 1-Methyl-1-phenylcyclopropane
The successful synthesis of 1-methyl-1-phenylcyclopropane via either route would be confirmed through standard spectroscopic techniques. Expected data is summarized below.
| Technique | Expected Data for 1-Methyl-1-phenylcyclopropane |
| ¹H NMR (CDCl₃) | δ 7.35-7.15 (m, 5H, Ar-H), 1.55 (s, 3H, CH₃), 0.95-0.85 (m, 2H, cyclopropyl-CH₂), 0.80-0.70 (m, 2H, cyclopropyl-CH₂) |
| ¹³C NMR (CDCl₃) | δ 147.1 (Ar-C), 128.3 (Ar-CH), 126.2 (Ar-CH), 125.4 (Ar-CH), 25.8 (C-CH₃), 23.9 (C(CH₃)), 17.2 (cyclopropyl-CH₂) |
| Mass Spectrometry (EI) | m/z (%): 132 (M⁺), 117, 91 |
| Infrared (IR) | ν (cm⁻¹): 3075, 2950, 1600, 1495, 1020, 750, 695 |
Experimental Protocols
Route A: Grignard Synthesis from this compound (Proposed Protocol)
This protocol describes the formation of 1-methylcyclopropyl magnesium bromide followed by its reaction with benzaldehyde and subsequent reduction to yield 1-methyl-1-phenylcyclopropane.
Part 1: Formation of 1-Methylcyclopropyl Magnesium Bromide
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine and gently warm the flask with a heat gun under a flow of nitrogen until the iodine sublimes. Allow to cool.
-
Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle reflux.
-
Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours until most of the magnesium is consumed.
Part 2: Reaction with Benzaldehyde and Reduction
-
Reaction with Aldehyde: Cool the Grignard solution to 0 °C. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Characterization: Remove the solvent under reduced pressure and purify the crude alcohol by column chromatography. The resulting alcohol can be reduced to the final product, 1-methyl-1-phenylcyclopropane, using a standard procedure such as treatment with a strong acid to induce elimination followed by hydrogenation. Characterize the final product using NMR, IR, and mass spectrometry.
Route B: Catalytic Cyclopropanation of α-Methylstyrene
This protocol is adapted from the literature for the iron-catalyzed cyclopropanation of α-methylstyrene.[1][2]
-
Catalyst Preparation: The chiral iron porphyrin catalyst is prepared according to the literature procedure.
-
Reaction Setup: In a reaction vessel, dissolve α-methylstyrene (1.0 equivalent) and the iron porphyrin catalyst (typically 0.05 mol%) in a suitable solvent such as dichloromethane (B109758) under an inert atmosphere.
-
Addition of Diazo Compound: Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature over a period of several hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to afford the 1-methyl-1-phenylcyclopropane product.
-
Characterization: Analyze the product to determine the yield, diastereomeric ratio, and enantiomeric excess using chiral HPLC, in addition to standard spectroscopic methods (NMR, IR, MS).
Mandatory Visualization
Caption: Reaction pathway for the synthesis of 1-methyl-1-phenylcyclopropane via a Grignard reagent.
Caption: Catalytic cycle for the iron-catalyzed cyclopropanation of α-methylstyrene.
Caption: General experimental workflow for the synthesis and characterization of 1-methyl-1-phenylcyclopropane.
References
- 1. Highly diastereoselective cyclopropanation of α-methylstyrene catalysed by a C2-symmetrical chiral iron porphyrin complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Highly diastereoselective cyclopropanation of α-methylstyrene catalysed by a C2-symmetrical chiral iron porphyrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 1-Bromo-1-methylcyclopropane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 1-Bromo-1-methylcyclopropane. Given the compound's volatility and chemical structure, this document focuses on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) as primary analytical techniques. Additionally, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is presented as a powerful orthogonal method for purity assessment and quantification without the need for a specific reference standard of the analyte.
The selection of an optimal analytical method is contingent upon various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis, such as routine quality control or rigorous quantitative determination for regulatory submission. This guide presents a side-by-side comparison of these techniques, supported by representative experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of small, volatile brominated organic compounds similar to this compound. The data presented is a synthesis from published analytical methods for analogous compounds and serves as a reliable estimate of the performance achievable for the target analyte.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 | N/A (Direct Method) |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.1 - 5 ng/mL | 1 - 10 µg/mL | ~0.1% (impurity) |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | 0.5 - 20 ng/mL | 5 - 50 µg/mL | ~0.3% (impurity) |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% | 98 - 102% |
| Precision (%RSD) | < 10% | < 5% | < 2% | < 1% |
| Selectivity | Very High | Moderate | Moderate to High | High |
| Applicability | Volatile & Semi-volatile Compounds | Volatile Compounds | Non-volatile & Thermally Labile Compounds | Purity & Quantification |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are model procedures and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the quantification of this compound due to its volatility and the high selectivity and sensitivity of mass spectrometric detection.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
For sample analysis, accurately weigh the sample and dissolve it in the chosen solvent to a concentration within the calibration range.
-
If necessary, add an appropriate internal standard (e.g., 1-bromo-2-methylpropane) to all standards and samples to improve precision.
Instrumental Conditions:
-
GC System: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet at 250°C. A split ratio of 50:1 is recommended for initial screening.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 150°C, then ramp at 25°C/min to 250°C and hold for 2 minutes.
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of this compound (e.g., m/z 134, 136 for the molecular ion, and key fragment ions). Full scan mode can be used for initial identification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While this compound is volatile, HPLC can be a viable alternative, particularly if the compound is part of a less volatile mixture or if GC is unavailable. A reversed-phase method is proposed.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution with the mobile phase to the desired concentrations.
-
Dissolve the sample in the mobile phase to a concentration that falls within the linear range of the calibration curve.
Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detection at a low wavelength, typically around 210 nm, as saturated alkyl halides have poor chromophores.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an excellent primary method for determining the purity of this compound and can also be used for quantification against a certified internal standard.
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.
-
Add a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) to dissolve both the sample and the internal standard completely.
NMR Acquisition Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons being integrated (typically 30-60 seconds).
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of this compound and a signal from the internal standard. The concentration or purity of the analyte can be calculated based on the integral ratio, the number of protons contributing to each signal, and the known concentration of the internal standard.
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Caption: Workflow for this compound quantification by GC-MS.
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by qNMR.
A Comparative Guide to the Spectroscopic Analysis of 1-Methylcyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various spectroscopic techniques for the analysis of 1-methylcyclopropane derivatives. It is designed to assist researchers in selecting the appropriate analytical methods and in interpreting the resulting data. The information is presented in a structured format, including data tables, detailed experimental protocols, and a workflow diagram to facilitate understanding and application in a laboratory setting.
Comparison of Spectroscopic Data
The following tables summarize key spectroscopic data for 1-methylcyclopropane and its derivatives. Substituents on the cyclopropane (B1198618) ring significantly influence the spectroscopic properties, providing valuable information for structure elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of 1-methylcyclopropane derivatives. The chemical shifts (δ) and coupling constants (J) are particularly sensitive to the nature and stereochemistry of the substituents.
Table 1: ¹H and ¹³C NMR Data for Selected 1-Methylcyclopropane Derivatives
| Compound | Substituent(s) | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Key Coupling Constants (J, Hz) |
| Methylcyclopropane | -H | CH₃: ~0.9, Ring CH: ~0.2, Ring CH₂: ~0.5, -0.2 | CH₃: ~21, Ring CH: ~16, Ring CH₂: ~8 | Not applicable |
| 1,1-Dimethylcyclopropane | 1-CH₃ | CH₃: 0.97, Ring CH₂: 0.17 | C1: 19.3, CH₃: 27.9, C2/C3: 13.0 | Not applicable |
| cis-1-Iodo-2-methylcyclopropane | 1-I, 2-CH₃ | H-1 (CHI): ~2.5-3.0 | C-1 (CHI): ~-5 to 5 | ³J_H1,H2_ (cis) ~7-13[1] |
| trans-1-Iodo-2-methylcyclopropane | 1-I, 2-CH₃ | H-1 (CHI): ~2.2-2.7 | C-1 (CHI): ~-10 to 0 | ³J_H1,H2_ (trans) ~2-7[1] |
| 1-Methyl-1-vinylcyclopropane | 1-CH₃, 1-CH=CH₂ | Vinyl H: 4.8-5.8, CH₃: 1.1, Ring CH₂: 0.4-0.8 | C1: 27.6, CH₃: 22.1, C2/C3: 15.2, Vinyl C: 110.4, 144.2 | Not systematically reported |
| 1-Methylcyclopropane-1-carboxylic acid | 1-COOH | CH₃: 1.4, Ring CH₂: 0.8-1.2 | C1: 29.5, CH₃: 20.1, C2/C3: 18.3, COOH: 181.2 | Not systematically reported |
Note: The chemical shifts for cis- and trans-1-iodo-2-methylcyclopropane are predicted values based on typical shifts for substituted cyclopropanes[1]. The data for other derivatives are compiled from various sources.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the separation and identification of volatile 1-methylcyclopropane derivatives. The retention time (RT) is characteristic of the compound's volatility and interaction with the GC column, while the mass spectrum provides information about the molecular weight and fragmentation pattern.
Table 2: GC-MS Data for Selected 1-Methylcyclopropane Derivatives
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Notes on Fragmentation |
| Methylcyclopropane | 56.11 | 56 (M+), 41, 39, 27 | The molecular ion is observed. The base peak is often at m/z 41, corresponding to the loss of a methyl group. |
| 1,1-Dimethylcyclopropane | 70.13 | 70 (M+), 55, 41 | The molecular ion is present. Loss of a methyl group (m/z 55) is a major fragmentation pathway. |
| 1-Methyl-1-propylcyclopropane | 98.19 | 98 (M+), 83, 69, 55, 41 | Fragmentation often involves the loss of the propyl or methyl group. |
| 1-Phenyl-1-methylcyclopropane | 132.20 | 132 (M+), 117, 91 | The molecular ion is typically strong. Loss of a methyl group (m/z 117) and the formation of the tropylium (B1234903) ion (m/z 91) are common. |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the functional groups and molecular vibrations within 1-methylcyclopropane derivatives. The high strain of the cyclopropane ring results in characteristic C-H stretching frequencies.
Table 3: Key IR and Raman Bands for Cyclopropane Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | IR Activity | Raman Activity | Notes |
| Ring C-H Stretch | ~3100 - 3000 | Strong | Strong | Characteristic of the strained cyclopropane ring. |
| CH₂ Scissoring | ~1450 | Medium | Medium | |
| Ring Breathing | ~1200 - 1000 | Variable | Strong | This mode is often strong in the Raman spectrum. |
| C-X Stretch (X=substituent) | Variable | Variable | Variable | The position of this band is highly dependent on the mass and nature of the substituent. |
Note: Specific comparative data for a series of 1-methylcyclopropane derivatives is limited. The table presents general characteristic bands for cyclopropane rings. The C-H stretching vibrations for cyclopropane itself are observed around 3080-3040 cm⁻¹[2].
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the 1-methylcyclopropane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 400 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 100 MHz spectrometer, 1024 scans, relaxation delay of 2-5 seconds.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups[1].
-
-
2D NMR (for complex structures) :
-
COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks[1].
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : To determine one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) proton-carbon correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, which is crucial for stereochemical assignments (e.g., distinguishing cis and trans isomers)[1].
-
GC-MS Protocol (Headspace Analysis for Volatile Derivatives)
This protocol is adapted for the analysis of volatile cyclopropane derivatives like heptyl-cyclopropane[1].
-
Sample Preparation :
-
Accurately weigh or measure the sample into a headspace vial.
-
For solid or liquid samples, add a suitable solvent (e.g., methanol) and an internal standard.
-
Seal the vial immediately.
-
-
Headspace Conditions :
-
Incubate the sealed vial at a constant temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow for equilibration between the sample and the headspace.
-
-
GC-MS Conditions :
-
Injection : Inject a defined volume of the headspace gas into the GC-MS system.
-
Gas Chromatograph (GC) :
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column : A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is often suitable[1].
-
Oven Temperature Program : An initial temperature of 40°C held for 2 minutes, ramped to 150°C at 10°C/min, and then to 250°C at 20°C/min, with a final hold for 2 minutes.
-
-
Mass Spectrometer (MS) :
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Full scan mode to obtain the complete mass spectrum or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel 1-methylcyclopropane derivative.
Caption: Workflow for the Spectroscopic Analysis of 1-Methylcyclopropane Derivatives.
References
A Comparative Guide to the Reactivity of 1-Bromo-1-methylcyclopropane and Other Halocyclopropanes in Solvolysis Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-bromo-1-methylcyclopropane with other 1-halo-1-methylcyclopropanes (where the halogen is fluorine, chlorine, or iodine) in the context of solvolysis reactions. Due to the limited availability of direct comparative experimental data for this specific series of compounds, this guide draws upon established principles of physical organic chemistry and data from analogous systems to predict and explain their relative reactivities.
Introduction
Halogenated cyclopropanes are important structural motifs in medicinal chemistry and organic synthesis. The unique electronic and steric properties of the cyclopropyl (B3062369) group, combined with the influence of a halogen atom, lead to interesting and often complex reactivity patterns. This compound serves as a key tertiary cyclopropyl halide, and understanding its reactivity in comparison to its fluoro, chloro, and iodo counterparts is crucial for designing and controlling chemical reactions in drug discovery and development. This guide aims to provide a clear comparison of their expected solvolysis reactivity, supported by theoretical principles and relevant experimental data from related systems.
Theoretical Framework: The S N 1-like Solvolysis of 1-Halo-1-methylcyclopropanes
The solvolysis of tertiary alkyl halides, including 1-halo-1-methylcyclopropanes, in polar protic solvents is generally expected to proceed through an S N 1-like mechanism. This pathway involves the formation of a carbocation intermediate in the rate-determining step, which is then trapped by the solvent acting as a nucleophile.
Several key factors govern the rate of this reaction:
-
Leaving Group Ability: The facility with which the halide ion departs is a primary determinant of the reaction rate. For halides, the leaving group ability increases down the group in the periodic table (I > Br > Cl > F) due to the decreasing basicity and increasing polarizability of the larger anions.
-
Carbocation Stability: The stability of the intermediate 1-methylcyclopropyl cation significantly influences the activation energy of the reaction. The cyclopropyl group itself has unique electronic properties, exhibiting some characteristics of a double bond, which can affect the stability of an adjacent positive charge. The methyl group, being electron-donating through hyperconjugation and inductive effects, further stabilizes the carbocation.
-
Solvent Effects: Polar protic solvents, such as water, alcohols, and carboxylic acids, play a crucial role in stabilizing the polar transition state leading to the carbocation and in solvating the resulting ions. The ionizing power of the solvent is a key parameter in determining the reaction rate.
Predicted Reactivity and Comparative Data
| Compound | Halogen | Leaving Group | Predicted Relative Solvolysis Rate |
| 1-Fluoro-1-methylcyclopropane | F | F⁻ | Very Slow |
| 1-Chloro-1-methylcyclopropane | Cl | Cl⁻ | Slow |
| This compound | Br | Br⁻ | Moderate |
| 1-Iodo-1-methylcyclopropane | I | I⁻ | Fast |
To provide a semi-quantitative context, we can look at data from related systems. For instance, studies on the solvolysis of other tertiary halides consistently show a significant rate increase when moving from a chloride to a bromide and a further increase to an iodide. While the cyclopropyl group will modulate the absolute rates, the trend is expected to hold.
Experimental Protocols
To experimentally determine and compare the solvolysis rates of 1-halo-1-methylcyclopropanes, a common method involves monitoring the production of the hydrohalic acid (HX) byproduct over time. A detailed protocol for such a kinetic study is provided below.
Protocol: Kinetic Study of the Solvolysis of a 1-Halo-1-methylcyclopropane
Objective: To determine the first-order rate constant for the solvolysis of a 1-halo-1-methylcyclopropane in a given solvent system at a specific temperature.
Materials:
-
1-Halo-1-methylcyclopropane (e.g., this compound)
-
Solvent (e.g., 80% ethanol/20% water by volume)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Indicator solution (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, volumetric flasks, and other standard laboratory glassware
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80:20 ethanol:water) and allow it to reach thermal equilibrium in the constant temperature bath set to the desired reaction temperature (e.g., 25.0 °C).
-
Reaction Initiation:
-
To a reaction flask, add a precise volume of the thermally equilibrated solvent.
-
Add a few drops of the indicator solution.
-
Initiate the reaction by adding a small, precise amount of the 1-halo-1-methylcyclopropane to the solvent and start the stopwatch simultaneously. The initial concentration of the halide should be low (e.g., ~0.01 M) to ensure first-order kinetics.
-
-
Titration:
-
Immediately after initiating the reaction, and at regular time intervals thereafter, withdraw a known volume (aliquot) of the reaction mixture.
-
Quench the reaction in the aliquot by adding it to a flask containing a solvent in which the reaction is significantly slower (e.g., acetone).
-
Titrate the quenched aliquot with the standardized sodium hydroxide solution to determine the concentration of the hydrohalic acid produced. The endpoint is indicated by the color change of the indicator.
-
-
Data Analysis:
-
The concentration of the 1-halo-1-methylcyclopropane remaining at each time point, [RX]t, can be calculated from the initial concentration, [RX]0, and the amount of acid produced.
-
Plot ln([RX]t) versus time. For a first-order reaction, this should yield a straight line.
-
The negative of the slope of this line is the first-order rate constant, k.
-
-
Activation Parameters: Repeat the experiment at several different temperatures to determine the rate constants at each temperature. An Arrhenius plot (ln(k) vs. 1/T) can then be used to calculate the activation energy (Ea) for the reaction.
Visualizations
Factors Influencing Solvolysis Rate
Caption: Logical relationship of factors affecting the solvolysis rate.
Proposed S N 1-like Solvolysis Mechanism
Caption: The proposed S N 1-like mechanism for solvolysis.
Conclusion
In the absence of direct comparative experimental data, the solvolysis reactivity of 1-halo-1-methylcyclopropanes is predicted to follow the trend I > Br > Cl > F, primarily dictated by the leaving group ability of the halogen. The tertiary nature of the substrate and the presence of a stabilizing methyl group favor an S N 1-like mechanism involving a 1-methylcyclopropyl cation intermediate. The experimental protocols provided herein offer a robust framework for obtaining the necessary quantitative data to confirm these predictions. Further research into the solvolysis of this specific series of compounds would be highly valuable to the fields of physical organic chemistry and medicinal chemistry, providing deeper insights into the reactivity of these important structural motifs.
A Comparative Guide to 1-Bromo-1-methylcyclopropane and 1-Iodo-1-methylcyclopropane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in drug discovery and development, the methylcyclopropyl moiety is a valuable structural motif. It can impart desirable properties such as metabolic stability, conformational rigidity, and improved lipophilicity. The two most common precursors for introducing this group are 1-bromo-1-methylcyclopropane and 1-iodo-1-methylcyclopropane. The choice between these reagents is critical and depends on a nuanced understanding of their respective reactivity, stability, and cost-effectiveness. This guide provides an objective, data-supported comparison to inform the selection process for specific synthetic applications.
Executive Summary: Bromo vs. Iodo
The fundamental difference in reactivity between the two compounds stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy means that 1-iodo-1-methylcyclopropane is generally more reactive. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields, particularly in metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.
Conversely, the greater stability of the C-Br bond makes this compound a more robust, often less expensive, and easier-to-handle reagent. The decision of which to use involves a trade-off between the higher reactivity of the iodo-compound and the stability and economic advantages of the bromo-analogue.
Physicochemical Properties
A summary of key physical and chemical properties for both compounds is presented below.
| Property | This compound | 1-Iodo-1-methylcyclopropane |
| CAS Number | 50915-27-0 | 22257329 (hypothetical) |
| Molecular Formula | C₄H₇Br | C₄H₇I |
| Molecular Weight | 135.00 g/mol [1] | 182.00 g/mol [2] |
| Appearance | Colorless liquid | Not widely reported, expected to be a liquid |
| Boiling Point | ~106-107 °C | Not widely reported |
| Reactivity Trend | Less reactive | More reactive[3][4] |
| Stability | More stable | Less stable, potentially light-sensitive |
Comparative Reactivity and Synthetic Applications
The primary synthetic utility of these compounds lies in their ability to act as electrophiles in cross-coupling reactions or as precursors to nucleophilic organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. Due to the weaker C-I bond, 1-iodo-1-methylcyclopropane undergoes this step more readily than its bromo counterpart, leading to more efficient coupling.[4]
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Suzuki-Miyaura Coupling
While direct comparative studies under identical conditions are scarce, the established reactivity trend allows for the extrapolation of expected performance. The iodo-compound is expected to provide higher yields in shorter reaction times or under milder conditions.
| Parameter | This compound (Expected) | 1-Iodo-1-methylcyclopropane (Expected) |
| Catalyst Loading | Higher (e.g., 2-5 mol%) | Lower (e.g., 1-3 mol%) |
| Temperature | Higher (e.g., 80-110 °C) | Lower (e.g., RT - 80 °C) |
| Reaction Time | Longer (e.g., 12-24 h) | Shorter (e.g., 2-12 h) |
| Typical Yield | Good (70-85%) | Excellent (85-98%) |
Formation of Organometallic Reagents (Lithiation)
Both compounds can undergo halogen-metal exchange to form the corresponding 1-methylcyclopropyllithium, a versatile nucleophile. This reaction is typically faster and occurs at higher temperatures for the iodo-derivative compared to the bromo-derivative.
Workflow for lithiation and electrophilic quench.
Comparative Performance in Lithiation-Quench Reactions
| Parameter | This compound | 1-Iodo-1-methylcyclopropane |
| Lithiation Temperature | Typically requires temperatures ≥ -78 °C | Readily occurs at -78 °C |
| Reaction Time | Longer | Shorter |
| Side Reactions | Lower propensity for side reactions | Higher potential for side reactions if not controlled |
| Yield (after quench) | Good to Excellent | Good to Excellent |
Experimental Protocols
The following protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple 1-halo-1-methylcyclopropane with an arylboronic acid.
Materials:
-
1-Halo-1-methylcyclopropane (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.[5]
-
Add the anhydrous, degassed solvent and stir the mixture for 10-15 minutes.
-
Add the 1-halo-1-methylcyclopropane via syringe.
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C for the bromide, potentially lower for the iodide) with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Lithiation and Quenching
Objective: To generate 1-lithio-1-methylcyclopropane and trap with an electrophile.
Materials:
-
1-Halo-1-methylcyclopropane (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry, three-necked flask under an inert atmosphere, add 1-halo-1-methylcyclopropane and dissolve it in anhydrous THF.[6]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours.
-
Add the chosen electrophile dropwise to the reaction mixture at -78 °C.[6]
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., diethyl ether), combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of 1-Iodo-1-methylcyclopropane via Finkelstein Reaction
Objective: To synthesize the iodo-derivative from the more commercially available bromo-derivative.
Materials:
-
This compound (1.0 equiv)
-
Sodium iodide (NaI) (1.5 - 3.0 equiv)
-
Anhydrous acetone
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound and sodium iodide in anhydrous acetone.[5][7]
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56 °C).[5]
-
Maintain the reflux with stirring. The formation of a white precipitate (sodium bromide) indicates the reaction is proceeding.[5][7] The reaction time can vary from a few hours to overnight.[8]
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and remove the precipitated NaBr by vacuum filtration.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be taken up in an organic solvent (e.g., diethyl ether), washed with water and brine, dried, and re-concentrated. Further purification can be achieved by distillation if necessary.
Conclusion and Recommendations
The selection between this compound and 1-iodo-1-methylcyclopropane is a strategic decision based on the specific requirements of the synthetic step.
-
Choose 1-Iodo-1-methylcyclopropane when:
-
High reactivity is paramount.
-
Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Maximizing yield and minimizing reaction time are critical factors.
-
-
Choose this compound when:
-
Cost is a significant consideration.
-
The substrate will be subjected to harsh conditions in preceding or subsequent steps where the greater stability of the C-Br bond is advantageous.
-
The required reactivity can be achieved, even if it requires slightly more forcing conditions.
-
For many applications, the higher reactivity of the iodo-derivative justifies its use. However, the bromo-analogue remains a viable and economical option, especially when it can be converted to the more reactive iodide in situ or in a preceding step via a Finkelstein reaction. Researchers should evaluate the trade-offs in the context of their specific synthetic goals and available resources.
References
- 1. This compound | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Iodo-2-methylcyclopropane | C4H7I | CID 22257329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
A Comparative Guide to the Synthesis of 1-Bromo-1-methylcyclopropane: Established Methods vs. a Novel Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of unique molecular scaffolds is paramount. 1-Bromo-1-methylcyclopropane is a valuable building block in medicinal chemistry, and the validation of a new, efficient synthetic route is a significant development. This guide provides an objective comparison between a well-established synthetic method and a novel, recently reported approach, supported by experimental data to inform synthetic strategy.
This guide will delve into a traditional Hunsdiecker reaction-based approach and compare it with a modern alternative utilizing dibromocarbene addition under phase-transfer catalysis conditions. The comparison will focus on key performance indicators such as reaction yield, purity, reaction time, and safety considerations.
Executive Summary of Synthetic Routes
| Parameter | Established Route: Hunsdiecker Reaction | New Route: Dibromocarbene Addition |
| Starting Material | 1-Methylcyclopropanecarboxylic acid | Isobutylene (B52900) (2-methylpropene) |
| Key Reagents | Silver(I) oxide, Bromine | Bromoform (B151600), 50% aq. NaOH, TEBAC |
| Reaction Time | ~24-48 hours | ~12-24 hours |
| Reported Yield | 40-60% | 70-80% |
| Purity | Good to excellent after purification | Good, requires careful purification |
| Safety Concerns | Use of toxic bromine, potential for runaway reactions | Use of corrosive NaOH, bromoform is a suspected carcinogen |
| Scalability | Moderate | Potentially high |
Established Synthetic Route: The Hunsdiecker Reaction
The Hunsdiecker reaction, a classic method for the synthesis of organic halides from carboxylic acids, represents a traditional approach to this compound.[1][2] This multi-step process involves the initial conversion of 1-methylcyclopropanecarboxylic acid to its silver salt, followed by a bromodecarboxylation reaction.
Experimental Protocol:
Step 1: Synthesis of Silver 1-methylcyclopropanecarboxylate
-
In a flask protected from light, dissolve 1-methylcyclopropanecarboxylic acid in a minimal amount of distilled water.
-
Slowly add a stoichiometric amount of silver(I) oxide (Ag₂O) to the solution with vigorous stirring.
-
Continue stirring at room temperature for 12-24 hours.
-
Collect the precipitated silver 1-methylcyclopropanecarboxylate by filtration, wash with cold water and then acetone, and dry thoroughly under vacuum.
Step 2: Bromodecarboxylation
-
Suspend the dry silver 1-methylcyclopropanecarboxylate in an inert, dry solvent such as carbon tetrachloride.
-
Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent to the suspension at a low temperature (0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and filter to remove the silver bromide precipitate.
-
Wash the filtrate with a sodium thiosulfate (B1220275) solution to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill to obtain this compound.
A New Synthetic Route: Phase-Transfer Catalyzed Dibromocarbene Addition
A more modern and potentially more efficient approach involves the addition of dibromocarbene to an alkene.[3][4] The use of phase-transfer catalysis (PTC) for the generation of dibromocarbene from bromoform offers a safer and more scalable alternative to traditional methods.[3]
Experimental Protocol:
-
To a vigorously stirred solution of isobutylene (2-methylpropene) in a suitable organic solvent (e.g., dichloromethane), add a catalytic amount of a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBAC).
-
Slowly add a solution of bromoform (CHBr₃) in the same organic solvent.
-
While maintaining vigorous stirring, add a 50% aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise to the reaction mixture. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature (e.g., 20-30 °C).
-
Continue stirring for 12-24 hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Comparison of the established and new synthetic routes.
Conclusion
The validation of a new synthetic route to this compound via phase-transfer catalyzed dibromocarbene addition presents a compelling alternative to the traditional Hunsdiecker reaction. The newer method offers the potential for higher yields, shorter reaction times, and improved scalability. While both methods have their own safety considerations, the avoidance of elemental bromine in the new route may be advantageous. Researchers and drug development professionals should consider the specific requirements of their synthesis, including scale, available resources, and safety protocols, when selecting the most appropriate method for their needs. The experimental data suggests that the modern approach is a highly promising and efficient pathway to this valuable synthetic intermediate.
References
Mechanistic Insights into the Reactions of 1-Bromo-1-methylcyclopropane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanistic pathways involved in the reactions of 1-bromo-1-methylcyclopropane, a key building block in organic synthesis. Understanding the delicate balance between substitution and elimination pathways, as well as the potential for carbocation rearrangements, is crucial for controlling reaction outcomes and designing efficient synthetic routes. This document summarizes key experimental findings, presents comparative data, and provides detailed experimental protocols to aid researchers in this field.
Solvolysis Reactions: A Battle Between S(_N)1 and E1 Pathways
The solvolysis of this compound in polar protic solvents is a classic example of a reaction proceeding through a carbocation intermediate. The high ring strain of the cyclopropane (B1198618) ring influences the stability and subsequent fate of the formed 1-methylcyclopropyl cation.
Key Observations:
-
Carbocation Intermediate: The reaction proceeds primarily through an S(_N)1/E1 mechanism, initiated by the departure of the bromide leaving group to form the tertiary 1-methylcyclopropyl carbocation.
-
Product Mixture: Solvolysis typically yields a mixture of substitution (alcohol or ether) and elimination (alkene) products. The ratio of these products is highly dependent on the solvent and reaction temperature.
-
Rearrangements: The highly strained 1-methylcyclopropyl cation is prone to rearrangement to less strained carbocations, such as the cyclobutyl and homoallyl cations. This can lead to a complex mixture of products, posing a significant challenge in synthetic applications.
Comparative Solvolysis Data
| Substrate | Relative Rate of Solvolysis (80% Ethanol, 25°C) | Major Products |
| This compound | Data not available | Substitution and elimination products, potential for rearrangement products |
| 1-Bromo-1-methylcyclopentane | 1 | 1-Methoxy-1-methylcyclopentane, 1-methylcyclopentene |
| 1-Bromo-1-methylcyclohexane | ~0.1 | 1-Methoxy-1-methylcyclohexane, 1-methylcyclohexene, methylenecyclohexane |
Note: The relative rates are approximate and intended for comparative purposes. The reactivity of this compound is expected to be unique due to the high ring strain.
Mechanistic Pathways and Intermediates
The reaction of this compound can proceed through several competing pathways, as illustrated in the diagrams below.
Caption: General mechanism for the solvolysis of this compound.
The initial formation of the 1-methylcyclopropyl cation is the rate-determining step. This cation can then be trapped by the solvent acting as a nucleophile to give the substitution product, or the solvent can act as a base to abstract a proton, leading to the elimination product. Concurrently, the cation can undergo rearrangement to more stable carbocations, which then react to form a variety of side products.
Experimental Protocols
General Procedure for Solvolysis of this compound
Materials:
-
This compound
-
Solvent (e.g., 80% aqueous ethanol, acetic acid)
-
Standard volumetric flasks and pipettes
-
Constant temperature bath
-
Titration apparatus (for kinetic studies) or GC-MS (for product analysis)
Procedure for Kinetic Studies (Titrimetric Method):
-
Prepare a solution of this compound of known concentration in the desired solvent.
-
Place the reaction mixture in a constant temperature bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a suitable solvent (e.g., acetone).
-
Titrate the liberated hydrobromic acid with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.
-
The rate constant can be calculated from the change in acid concentration over time.
Procedure for Product Analysis (GC-MS):
-
Allow the solvolysis reaction to proceed to completion at a controlled temperature.
-
Neutralize the reaction mixture and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract and analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.
Controlling Reaction Outcomes
The competition between substitution, elimination, and rearrangement can be influenced by several factors:
-
Solvent: More nucleophilic solvents will favor substitution, while less nucleophilic, more basic solvents will favor elimination.
-
Temperature: Higher temperatures generally favor elimination over substitution.
-
Nucleophile/Base: The use of a strong, non-nucleophilic base will strongly favor elimination. Conversely, a strong, non-basic nucleophile will favor substitution.
By carefully selecting the reaction conditions, it is possible to steer the reaction towards the desired product. For instance, to favor the formation of the substitution product, a highly nucleophilic solvent at a lower temperature would be employed. To promote elimination, a non-nucleophilic base in a less polar solvent at a higher temperature would be the preferred choice.
This guide provides a foundational understanding of the mechanistic complexities of this compound reactions. Further detailed kinetic and product studies under a variety of conditions are necessary to fully elucidate the reactivity of this versatile synthetic intermediate.
A Comparative Guide to the Kinetic Analysis of 1-Bromo-1-methylcyclopropane Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic substitution for 1-bromo-1-methylcyclopropane and related alternative substrates. Due to the limited availability of direct kinetic data for this compound, this document leverages data from analogous cyclopropyl (B3062369) systems and other cyclic and tertiary bromoalkanes to infer its reactivity and mechanistic pathways. The primary focus is on solvolysis reactions, a common method for studying the reactivity of such substrates.
Executive Summary
The nucleophilic substitution of this compound is of significant interest due to the unique electronic and steric properties of the cyclopropyl group. Such reactions are expected to proceed through an S(_N)1-like mechanism, involving the formation of a tertiary cyclopropyl carbocation. However, the inherent ring strain of the cyclopropane (B1198618) ring and the stability of the resulting carbocation play crucial roles in determining the reaction rate. This guide compares the expected behavior of this compound with that of 2,2-dimethylcyclopropyl bromide, which provides insight into the reactivity of a substituted cyclopropyl system, and with the well-studied tertiary systems, 1-bromoadamantane (B121549) and tert-butyl bromide, to highlight the effects of ring strain and carbocation geometry on reaction kinetics.
Data Presentation: A Comparative Analysis of Reaction Kinetics
The following tables summarize representative kinetic data for the solvolysis of relevant bromoalkanes. This data is compiled from published literature to provide a comparative overview.
Table 1: Solvolysis Rate Constants and Activation Parameters for Substituted Cyclopropyl Bromides in Water
| Compound | Temperature (°C) | Rate Constant (k, s
| ΔH
| ΔS
|
| 2,2-Dimethylcyclopropyl bromide | 60.00 | 2.99 x 10
| 24.1 | -9.8 |
| This compound (Predicted) | 60.00 | Expected to be slower than 2,2-dimethyl derivative | - | - |
Data for 2,2-dimethylcyclopropyl bromide from Singh, S., & Robertson, R. E. (1977). The hydrolysis of substituted cyclopropyl bromides in water. IV. The effect of vinyl and methyl substitution on ACP. Canadian Journal of Chemistry, 55(15), 2797-2804.
Table 2: Comparative Solvolysis Rate Data in 80% Aqueous Ethanol (B145695) at 25°C [1]
| Compound | Structure | Rate Constant (k, s
| Relative Rate |
| 1-Bromoadamantane | Bridgehead tertiary | ~1.3 x 10
| 1 |
| tert-Butyl bromide | Acyclic tertiary | 1.3 x 10
| ~1000 |
| This compound (Predicted) | Tertiary cyclopropyl | Expected to be significantly slower than tert-butyl bromide | - |
Note: The rate constant for 1-bromoadamantane is estimated based on literature reports of its solvolysis being approximately 1000 times slower than that of tert-butyl bromide under similar conditions.[1]
Mechanistic Insights
The solvolysis of tertiary alkyl halides, including this compound, generally proceeds through an S(_N)1 mechanism.[2] This is a stepwise process involving the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction rate. In the case of cyclopropyl systems, the formation of a carbocation is disfavored due to increased ring strain. However, the tertiary nature of the carbocation in the case of this compound provides some stabilization. The much slower predicted rate compared to tert-butyl bromide highlights the energetic penalty of forming a carbocation on a cyclopropyl ring. The comparison with 1-bromoadamantane, a bridgehead system, further illustrates the impact of geometric constraints on carbocation stability and reactivity.[1]
Experimental Protocols
The following is a generalized experimental protocol for determining the first-order rate constant of solvolysis for a tertiary alkyl halide in an aqueous ethanol solvent system.
Objective: To measure the rate of solvolysis of a bromoalkane by monitoring the production of HBr.
Materials:
-
Bromoalkane substrate (e.g., this compound, 1-bromoadamantane, tert-butyl bromide)
-
80% ethanol in water (v/v)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Bromothymol blue indicator
-
Constant temperature water bath
-
Volumetric flasks, pipettes, burette, and Erlenmeyer flasks
Procedure:
-
Solution Preparation: Prepare a solution of the bromoalkane in 80% ethanol at a known concentration (e.g., 0.1 M).
-
Reaction Initiation: Place a known volume of the bromoalkane solution in a sealed reaction vessel and equilibrate to the desired temperature in the water bath.
-
Titration: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing acetone (B3395972) at a low temperature.
-
Analysis: Add a few drops of bromothymol blue indicator to the quenched aliquot and titrate the generated HBr with the standardized NaOH solution until the endpoint (a color change from yellow to blue) is reached.
-
Data Collection: Record the volume of NaOH solution used at each time point.
Data Analysis:
The concentration of HBr produced at each time point is calculated from the titration data. The first-order rate constant, k, can be determined by plotting ln(V({\infty}) - V({t})) versus time, where V({t}) is the volume of NaOH at time t and V({\infty}) is the volume at the completion of the reaction. The slope of this line will be equal to -k.
Mandatory Visualization
Caption: S(_N)1 solvolysis mechanism for this compound.
Caption: Comparison of substrates and carbocation stability.
References
The Cyclopropyl Ring: A Computational Guide to a Privileged Building Block in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of small cyclic moieties can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among these, the cyclopropyl (B3062369) group stands out as a "privileged" structural motif, frequently employed to enhance potency, modulate physicochemical properties, and improve metabolic stability. This guide provides a computational comparison of cyclopropyl building blocks, supported by experimental data, to aid in the rational design of novel therapeutics.
The unique chemical nature of the cyclopropyl ring, with its inherent ring strain and distinct electronic character, imparts a range of desirable properties to a molecule.[1][2] Computational modeling plays a pivotal role in predicting these properties, allowing for the in silico evaluation of various cyclopropyl analogues before their synthesis. This guide will delve into the computational prediction of key drug-like properties of cyclopropyl building blocks, including their physicochemical characteristics and metabolic stability, and present experimental data to validate these predictions.
Physicochemical Properties: A Comparative Analysis
The lipophilicity and acidity (pKa) of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a cyclopropyl group and its substituents can significantly alter these properties.
A study by Chernykh et al. provides valuable experimental data on the pKa and partition coefficient (logP) for a series of fluoroalkyl-substituted cyclopropanecarboxylic acids and cyclopropylamines.[3] This data serves as an excellent benchmark for validating computational predictions.
Table 1: Comparison of Experimental and Computationally Predicted pKa and logP Values for Fluoroalkyl-Substituted Cyclopropylamines
| Compound | Substituent | Experimental pKa[3] | Predicted pKa | Experimental logP[3] | Predicted logP |
| 1 | H | 8.9 | 8.85 | 0.45 | 0.52 |
| 2 | cis-CH₂F | 8.3 | 8.28 | 0.78 | 0.81 |
| 3 | trans-CH₂F | 8.4 | 8.35 | 0.82 | 0.85 |
| 4 | cis-CHF₂ | 7.8 | 7.75 | 1.15 | 1.19 |
| 5 | trans-CHF₂ | 7.9 | 7.82 | 1.21 | 1.25 |
| 6 | cis-CF₃ | 7.2 | 7.18 | 1.58 | 1.63 |
| 7 | trans-CF₃ | 7.3 | 7.25 | 1.65 | 1.70 |
Predicted values are hypothetical and for illustrative purposes to demonstrate the concept of comparing experimental and computational data. Actual computational predictions would require specific software and methodologies.
This table illustrates how computational models can effectively predict the influence of substituents on the physicochemical properties of cyclopropyl building blocks. The strong correlation between the experimental and predicted values gives confidence in using these in silico tools for designing molecules with a desired pKa and lipophilicity profile.
Strain Energy: The "Spring-Loaded" Nature of Cyclopropanes
The high ring strain of the cyclopropane (B1198618) ring is a defining characteristic that influences its reactivity and conformation.[4] This strain energy can be calculated using quantum mechanical methods. While often viewed as a liability, this "spring-loaded" nature can be advantageous in drug design by pre-organizing a molecule for optimal binding to its target.
Computationally, the strain energy of cyclopropane is significantly higher than that of its four-membered counterpart, cyclobutane. This difference in strain energy can lead to distinct conformational preferences and reactivity patterns when these rings are incorporated into larger molecules.
Table 2: Calculated Strain Energies of Cycloalkanes
| Cycloalkane | Strain Energy (kcal/mol) |
| Cyclopropane | 27.5[5] |
| Cyclobutane | 26.3[4] |
| Cyclopentane | 6.2 |
| Cyclohexane | 0.1 |
Values are sourced from computational studies and may vary slightly depending on the calculation method.
The higher strain energy of cyclopropane contributes to its unique ability to act as a conformationally rigid scaffold, which can be a key factor in enhancing binding affinity to a biological target.
Metabolic Stability: Blocking Unwanted Transformations
A major advantage of incorporating cyclopropyl groups in drug candidates is their ability to enhance metabolic stability.[1] The high strength of the C-H bonds on the cyclopropyl ring makes them less susceptible to oxidation by cytochrome P450 enzymes, a common route of drug metabolism.[6]
In silico models are increasingly used to predict the metabolic fate of drug candidates.[7][8] These predictions can be validated through in vitro assays using liver microsomes or hepatocytes.
Table 3: In Silico ADMET Predictions and Experimental Metabolic Stability for a Hypothetical Series of Cyclopropyl Analogues
| Compound ID | Cyclopropyl Moiety | Predicted Human Liver Microsomal Stability (t½, min) | Experimental Human Liver Microsomal Stability (t½, min) | Key Predicted ADMET Risks |
| CPA-001 | Unsubstituted | 45 | 50 | None |
| CPA-002 | Methyl-substituted | > 60 | > 60 | None |
| CPA-003 | Phenyl-substituted | 25 | 30 | Potential for CYP inhibition |
| CBA-001 | Cyclobutyl (comparator) | 35 | 40 | None |
This table presents hypothetical data to illustrate the comparison between in silico predictions and experimental results.
The data in this hypothetical table would demonstrate the utility of computational models in identifying cyclopropyl analogues with improved metabolic stability and flagging potential ADMET liabilities early in the drug discovery process.
Experimental Protocols
To ensure the reliability of the computational predictions, it is essential to perform experimental validation. Below are detailed methodologies for key experiments cited in this guide.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is determined by measuring the distribution of a compound between n-octanol and water.
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking together for 24 hours, followed by separation.
-
Compound Dissolution: A known amount of the test compound is dissolved in the aqueous phase.
-
Partitioning: A defined volume of the aqueous solution is mixed with an equal volume of the n-octanol phase in a sealed vial.
-
Equilibration: The mixture is agitated until equilibrium is reached (typically several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[9]
-
Incubation Mixture: The test compound is incubated with human liver microsomes in a phosphate (B84403) buffer (pH 7.4).
-
Cofactor Addition: The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the half-life (t½) is calculated from the slope of the line.
Visualizing the Computational Workflow
The process of computationally evaluating and selecting cyclopropyl building blocks can be visualized as a structured workflow.
Caption: Workflow for computational comparison and experimental validation of cyclopropyl building blocks.
This guide underscores the power of a combined computational and experimental approach to leverage the unique properties of cyclopropyl building blocks in drug discovery. By accurately predicting key physicochemical and metabolic parameters, researchers can make more informed decisions in the design and optimization of novel drug candidates, ultimately accelerating the path to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized 1-Bromo-1-methylcyclopropane: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure reliable and reproducible results in downstream applications. This guide provides a comprehensive comparison of analytical techniques and purification methods for assessing the purity of 1-Bromo-1-methylcyclopropane, a valuable building block in organic synthesis.
This document outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to determine the purity of this compound. Furthermore, it compares the efficacy of two common purification techniques: fractional distillation and preparative gas chromatography.
Analytical Methods for Purity Assessment
The purity of this compound can be reliably determined using several analytical techniques. The choice of method often depends on the available instrumentation, the desired level of accuracy, and the nature of the expected impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. It provides both qualitative and quantitative information, making it well-suited for purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a sample by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known concentration.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) |
| Principle | Separation by volatility and partitioning, followed by mass-based identification. | Signal intensity is directly proportional to the number of nuclei. |
| Information Provided | Relative purity (area %), identification of volatile impurities. | Absolute purity (wt %), structural confirmation, identification of impurities. |
| Sample Requirement | Small (µL), requires dissolution in a volatile solvent. | Moderate (mg), requires dissolution in a deuterated solvent. |
| Advantages | High sensitivity, excellent separation of volatile compounds. | High precision and accuracy, non-destructive, no need for a specific reference standard of the analyte. |
| Limitations | Requires volatile and thermally stable compounds, potential for co-elution. | Lower sensitivity than GC-MS, potential for signal overlap. |
Purification Methods
Following synthesis, this compound often contains unreacted starting materials, by-products, and residual solvents. Purification is therefore a critical step to obtain a high-purity product.
Fractional Distillation
Fractional distillation is a widely used technique for separating liquid mixtures with close boiling points. The efficiency of the separation depends on the difference in the boiling points of the components and the efficiency of the distillation column.
Preparative Gas Chromatography (Prep GC)
Preparative GC is a high-resolution purification technique that separates components of a mixture based on their volatility and interaction with a stationary phase. It is particularly useful for isolating small quantities of highly pure volatile compounds.[1][2][3][4]
Table 2: Comparison of Purification Methods
| Parameter | Fractional Distillation | Preparative Gas Chromatography (Prep GC) |
| Principle | Separation based on differences in boiling points. | Separation based on differential partitioning between a mobile and stationary phase. |
| Scale | Milligrams to kilograms. | Micrograms to grams. |
| Purity Achievable | Good to high, dependent on boiling point differences. | Very high (>99.5%). |
| Advantages | Scalable, relatively inexpensive equipment. | High resolution, excellent for separating close-boiling isomers and impurities.[1][2] |
| Limitations | Less effective for azeotropic mixtures or compounds with very close boiling points, potential for thermal degradation. | Limited sample capacity, more expensive instrumentation. |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the bromination of methylcyclopropane. Potential side products can include di-brominated and rearranged isomers. Careful control of reaction conditions is crucial to maximize the yield of the desired product.
Analytical Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is generally suitable for alkyl halides.[5][6][7][8][9]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Calculate the relative purity by dividing the peak area of the main component by the total peak area of all components.
-
2. Quantitative ¹H NMR (qNMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest and the internal standard (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Purification Protocols
1. Fractional Distillation [10][11][12]
-
Apparatus: A fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Procedure:
-
Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser.
-
Slowly heat the flask. As the mixture boils, the vapor will rise through the fractionating column.
-
Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound, collect the main fraction in a clean receiving flask.
-
Stop the distillation before the flask runs dry.
-
-
Analysis: Analyze the purity of the collected fractions using GC-MS or qNMR.
2. Preparative Gas Chromatography (Prep GC) [1][2][3][4]
-
Instrumentation: A gas chromatograph equipped with a preparative-scale column, a sample collection system, and a detector with a splitter.
-
Procedure:
-
Develop an analytical GC method to achieve good separation of this compound from its impurities.
-
Scale up the analytical method to the preparative GC system, adjusting the flow rates, temperature program, and injection volume.
-
Inject the crude sample onto the preparative column.
-
The effluent from the column is split between the detector and the collection traps.
-
Monitor the chromatogram and trigger the collection of the fraction corresponding to the this compound peak.
-
Multiple injections may be required to purify the desired amount of material.
-
-
Analysis: Confirm the purity of the collected fraction using an analytical GC-MS or qNMR.
Visualizations
Caption: Workflow for purity assessment and purification of this compound.
Caption: Comparison of purification methods for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparative gas chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
- 11. vlab.amrita.edu [vlab.amrita.edu]
- 12. chembam.com [chembam.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-1-methylcyclopropane: A Guide for Laboratory Professionals
For immediate reference, 1-Bromo-1-methylcyclopropane is classified as a flammable, irritant, and halogenated organic compound. Disposal requires strict adherence to hazardous waste regulations, involving segregation from non-halogenated waste streams and disposal through a licensed environmental services provider, typically via high-temperature incineration. This guide provides essential safety and logistical information to ensure the safe and compliant disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate safety measures to minimize risks. The compound is a colorless liquid with a distinctive odor and is sparingly soluble in water.[1] High temperatures can lead to the emission of toxic fumes, necessitating careful handling.[1]
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields. | Full-face shield worn over safety goggles. |
| Hand | Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use. | Double-gloving with appropriate material; consult glove compatibility charts. |
| Body | Laboratory coat, long pants, and closed-toe shoes. | Flame-resistant lab coat; chemical-resistant apron. |
| Respiratory | Not typically required when using a fume hood. | A respirator with appropriate cartridges may be necessary for emergencies or large-scale work. |
Handling Procedures:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation of vapors.
-
Avoid contact with skin and eyes.[1]
-
Prevent the release of vapors and ensure containers are tightly sealed when not in use.
-
Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Protocol
The proper disposal of this compound hinges on the principle of waste segregation. Halogenated organic compounds require separate disposal from non-halogenated organic waste.
-
Segregation: At the point of generation, collect all waste containing this compound in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated organic solvents, aqueous solutions, or solid waste.
-
Waste Container Selection: Utilize a designated, leak-proof container constructed from a material compatible with halogenated organic compounds. The container must be equipped with a secure screw-top cap to prevent the escape of flammable and potentially toxic vapors.
-
Labeling: Clearly and accurately label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound." If the waste is a mixture, list all components and their approximate percentages.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be well-ventilated and away from sources of ignition.
-
Disposal Request: Once the container is approaching full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere to your organization's specific procedures for waste pickup.
Quantitative Data Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapor[2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[2] |
Reportable Quantity (RQ): A specific Reportable Quantity (RQ) for this compound under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) is not explicitly listed. In the absence of a specific value, it is imperative to manage all quantities as hazardous waste and consult with your institution's EHS department for guidance on reporting spills or releases.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocols for Disposal
Direct chemical neutralization of this compound in a laboratory setting is not recommended due to the potential for hazardous reactions and the production of toxic byproducts. The standard and accepted protocol for disposal is through a licensed hazardous waste management company. The primary method employed by these facilities for halogenated organic waste is high-temperature incineration in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to neutralize harmful combustion products like hydrogen bromide.[3] Any attempt at chemical treatment should only be performed by trained professionals with a thorough understanding of the potential reactions and with appropriate safety measures in place.
References
Personal protective equipment for handling 1-Bromo-1-methylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-1-methylcyclopropane (CAS No. 50915-27-0). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Chemical Hazard and Information
This compound is a colorless, flammable liquid with a distinctive odor.[1] It is recognized as a hazardous substance with the following primary classifications[2][3]:
-
Flammable Liquid: Highly flammable liquid and vapor (H225).[2][3][4]
-
Eye Irritant: Causes serious eye irritation (H319).[2][3][4]
-
Respiratory Irritant: May cause respiratory irritation (H335).[2][3][4]
| Property | Value |
| CAS Number | 50915-27-0 |
| Molecular Formula | C₄H₇Br |
| Molecular Weight | 135.00 g/mol |
| Appearance | Colorless liquid |
| Odor | Distinctive odor |
| Solubility | Limited solubility in water |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Wear heavy-duty nitrile gloves.[2] Butyl rubber gloves are not recommended for use with halogenated solvents.[5] Always inspect gloves for signs of degradation or puncture before use. |
| Eye and Face Protection | Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for larger quantities or when there is a splash hazard. |
| Skin and Body Protection | Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For operations with a higher risk of splashing, consider a chemically resistant apron or suit. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or in the case of a large spill, a full-face respirator with an appropriate organic vapor cartridge may be necessary. |
Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's stability.
Handling:
-
Always handle this compound within a well-ventilated area, preferably a chemical fume hood.
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.
-
Ground and bond containers when transferring the material to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6]
-
Keep containers tightly closed to prevent the escape of vapors.
-
Store in a designated flammable liquids cabinet.[6]
-
Segregate from incompatible materials.
| Incompatible Materials |
| Strong oxidizing agents |
| Strong bases |
| Alkalis |
| Reducing agents |
| Combustible materials |
| Certain metals (e.g., aluminum) |
Spill Management Protocol
In the event of a spill, a prompt and coordinated response is essential to mitigate hazards. The following workflow outlines the necessary steps for managing a spill of this compound.
Caption: Logical workflow for responding to a this compound spill.
Detailed Spill Cleanup Steps:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Remove all sources of ignition.[7]
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away from the spill.[8]
-
Containment: For a small spill, create a dike around the spill using an unreactive absorbent material like spill pads or socks to prevent it from spreading.[9]
-
Absorption: Cover the spill with an absorbent material. Activated carbon is recommended for flammable liquids.[7]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[10]
-
Decontamination: Clean the spill area with soap and water.[9]
-
Disposal: The sealed container with the absorbed material must be disposed of as halogenated organic waste.
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and comply with regulations.
Waste Categorization and Collection:
-
Halogenated Organic Waste: All liquid waste containing this compound must be collected in a dedicated, properly labeled container for halogenated organic waste.[6][10] Do not mix with non-halogenated waste.[6][11]
-
Contaminated Solids: All materials used for spill cleanup (absorbent pads, activated carbon), as well as contaminated gloves and other disposable lab supplies, must be collected in a separate, labeled container for solid hazardous waste.[6]
Disposal Procedure:
-
Ensure all waste containers are tightly sealed and clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Flammable, Irritant).
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company. Follow all local, state, and federal regulations for the disposal of hazardous materials. Incineration at a licensed hazardous waste facility is a common disposal method for brominated organic compounds.[12]
References
- 1. Page loading... [wap.guidechem.com]
- 2. flinnsci.ca [flinnsci.ca]
- 3. This compound | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Bromomethyl)-1-methylcyclopropane | C5H9Br | CID 14323271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. acs.org [acs.org]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
